molecular formula C9H17NO3 B069998 (S)-1-Boc-2-azetidinemethanol CAS No. 161511-85-9

(S)-1-Boc-2-azetidinemethanol

Numéro de catalogue: B069998
Numéro CAS: 161511-85-9
Poids moléculaire: 187.24 g/mol
Clé InChI: XIRUXUKRGUFEKC-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-Boc-2-azetidinemethanol is a high-value, enantiopure chiral building block essential for advanced organic synthesis and medicinal chemistry research. This compound features a protected, stereochemically defined azetidine ring—a four-membered nitrogen-containing heterocycle that imparts significant conformational rigidity and metabolic stability to molecular scaffolds. The tert-butoxycarbonyl (Boc) group provides a robust yet readily removable protecting group for the secondary amine, allowing for selective functionalization and deprotection in multi-step synthetic sequences. The primary hydroxymethyl group at the 2-position serves as a versatile synthetic handle, enabling further derivatization through oxidation, esterification, or etherification to create a diverse array of analogs.

Propriétés

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441019
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161511-85-9
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161511-85-9

This in-depth technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and its role in modern medicinal chemistry.

Core Chemical and Physical Data

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-proteinogenic amino alcohol derivative. Its unique strained four-membered ring structure and chirality make it an attractive component in the design of novel therapeutics.[1][2]

PropertyValueReference
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to Yellow Clear Liquid
CAS Number 161511-85-9[1]
IUPAC Name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1]
Synonyms This compound, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, (S)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the corresponding chiral carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes a general method for the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • (S)-1-Boc-azetidine-2-carboxylic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Dilute the mixture with dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected data.

¹H NMR Spectroscopy Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1m1HCH-CH₂OH
~3.8-3.6m2HN-CH₂
~3.6-3.4m2HCH₂-OH
~2.2-2.0m2HCH₂ (ring)
1.45s9HC(CH₃)₃
¹³C NMR Spectroscopy Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~156C=O (Boc)
~80C(CH₃)₃
~65CH-CH₂OH
~63CH₂-OH
~48N-CH₂
~28C(CH₃)₃
~25CH₂ (ring)
FT-IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Broad, StrongO-H stretch (alcohol)
2975-2850StrongC-H stretch (alkane)
~1690StrongC=O stretch (Boc carbamate)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry Data
m/zInterpretation
188[M+H]⁺
132[M+H - tBu]⁺
88[M+H - Boc]⁺

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a wide range of biologically active molecules. Its constrained azetidine ring can impart favorable conformational rigidity to peptide and small molecule drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Peptidomimetics and Constrained Peptides

The incorporation of azetidine-based amino acids into peptides is a well-established strategy to induce specific secondary structures, such as β-turns and γ-turns.[3] These turn structures are often critical for the biological activity of peptides. This compound can be oxidized to the corresponding carboxylic acid and then used in solid-phase peptide synthesis (SPPS) to introduce a constrained, non-natural amino acid residue. This modification can improve metabolic stability and cell permeability of peptide-based drugs.

experimental_workflow acid acid coupling_azetidine coupling_azetidine acid->coupling_azetidine

Chiral Building Block for Small Molecule Synthesis

The hydroxyl group of this compound provides a handle for further chemical modifications, allowing for its incorporation into more complex molecular scaffolds. Its chirality is often transferred to the final product, which is crucial for achieving stereospecific interactions with biological targets. Azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors, including STAT3 inhibitors and anti-HCMV agents.[4] The rigid azetidine ring can help to position key pharmacophoric groups in a precise orientation for optimal binding.

Signaling Pathways

While this compound itself is a building block and not a direct modulator of signaling pathways, the molecules synthesized from it can have significant effects. For instance, azetidine-containing amides have been developed as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The STAT3 pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers.

stat3_pathway inhibitor Azetidine-based STAT3 Inhibitor dimer dimer inhibitor->dimer Inhibits dimerization cytokine cytokine receptor receptor cytokine->receptor jak jak receptor->jak Activation stat3_inactive stat3_inactive jak->stat3_inactive Phosphorylation stat3_active stat3_active stat3_inactive->stat3_active stat3_active->dimer Dimerization translocation translocation dimer->translocation dna dna translocation->dna Binds to promoter gene_expression gene_expression dna->gene_expression

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a key component in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide on (S)-1-Boc-2-azetidinemethanol: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. This document outlines its physicochemical properties, provides a detailed experimental protocol for a key synthetic application, and explores its role in modulating a significant signaling pathway.

Physicochemical Properties of this compound

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a chiral molecule widely used in organic synthesis.[1] Its Boc (tert-butoxycarbonyl) protecting group offers stability and facilitates controlled reactions, making it an ideal starting material for multi-step syntheses.

PropertyValueReference
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to pale yellow liquid
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[2]
Storage 2-8°C, Keep in dark place, Sealed in dry[2]
CAS Number 161511-85-9[1]

Application in the Synthesis of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

This compound is a crucial intermediate in the synthesis of potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4] These receptors are implicated in a variety of neurological processes and are a key target for drugs aimed at treating conditions like nicotine addiction and depression.[3][5] The synthesis often involves a Mitsunobu reaction to couple the azetidine methanol moiety with a functionalized pyridine ring system.[4]

The following diagram outlines the general workflow for the synthesis of a key intermediate for an α4β2 nAChR partial agonist, starting from this compound.

G cluster_0 Reaction Setup cluster_1 Mitsunobu Reaction cluster_2 Work-up and Purification start Dissolve this compound, 5-hydroxypyridine derivative, and PPh₃ in anhydrous THF cool Cool solution to 0°C start->cool add_dead Add DIAD or DEAD dropwise cool->add_dead Under inert atmosphere react Allow to warm to room temperature and stir for 16-24h add_dead->react concentrate Concentrate under reduced pressure react->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end Yields Boc-protected intermediate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt_active Akt (active) PDK1->Akt_active Phosphorylates Akt Akt (inactive) downstream Downstream Effects (e.g., Inhibition of Apoptosis, Promotion of Cell Survival) Akt_active->downstream Promotes agonist α4β2 Agonist (Synthesized from This compound) agonist->nAChR Binds

References

(S)-1-Boc-2-azetidinemethanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (S)-1-Boc-2-azetidinemethanol

Introduction

This compound, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the protective tert-butoxycarbonyl (Boc) group and the reactive hydroxymethyl group, make it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented below.

PropertyValue
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.05 g/mL[1]
Refractive Index (n20D) 1.46[1]
Optical Rotation ([a]20D) -76 to -72 ° (c = 1 in MeOH)[1]
Purity ≥ 98% (Chiral purity)[1]
Storage Conditions 2 - 8 °C[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring key physical parameters.

Melting Point Determination (General Protocol for Organic Solids)

While this compound is a liquid at room temperature, the determination of the melting point is a standard procedure for characterizing related solid organic compounds. The melting point can indicate the purity of a substance, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting range.[3] Two common methods are the Mel-Temp apparatus and the Thiele tube method.[3]

Method 1: Mel-Temp Apparatus

  • Sample Preparation: A small amount of the finely powdered organic solid is packed into a capillary tube.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, and the thermometer is inserted into the designated well.

  • Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

  • Accurate Measurement: A fresh sample is heated slowly, at a rate of about 2°C per minute, especially near the expected melting point.[3]

  • Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded as the melting point range.[4]

Method 2: Thiele Tube Method

  • Sample Preparation: The solid sample is packed into a capillary tube.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then suspended in a Thiele tube containing a high-boiling point liquid like mineral oil.[3]

  • Heating: The side arm of the Thiele tube is gently heated to create a convection current that ensures uniform heating of the liquid bath.[3]

  • Observation: The melting range is observed and recorded as in the Mel-Temp method.[3]

MeltingPoint_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Pack into a capillary tube prep1->prep2 meas1 Place sample in heating apparatus (Mel-Temp or Thiele Tube) prep2->meas1 meas2 Heat slowly (1-2°C/min) near expected melting point meas1->meas2 meas3 Record temperature at first sign of melting (T1) meas2->meas3 meas4 Record temperature when fully melted (T2) meas3->meas4 result1 Melting Point Range = T1 - T2 meas4->result1

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

Optical rotation is a critical physical property for chiral molecules like this compound, as it confirms the stereochemical identity of the compound.[5] The measurement is performed using a polarimeter.[5][6]

Protocol:

  • Instrument Preparation: The polarimeter is turned on and allowed to warm up for at least 10 minutes.[6] The instrument is set to the "optical rotation" mode.[6]

  • Blank Measurement: A polarimeter cell is filled with the pure solvent (e.g., methanol, as specified for the target compound) to be used for the sample solution. This "blank" is placed in the polarimeter, and the instrument is zeroed.[6]

  • Sample Preparation: A solution of the chiral compound is prepared at a known concentration (c), typically in g/mL.[6][7] For this compound, a concentration of 1 g in methanol is specified.[1]

  • Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.[6] The cell is placed in the instrument, and the observed rotation (α) is measured.[6] The temperature (T) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm) are also recorded.[7][8]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula[5][6][9]:

    [α]Tλ = α / (l * c)

    Where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light.

OpticalRotation_Workflow Workflow for Optical Rotation Measurement cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_calc Calculation setup1 Warm up polarimeter setup2 Prepare blank (solvent) setup1->setup2 setup3 Zero the instrument setup2->setup3 sample1 Prepare sample solution (known concentration) setup3->sample1 sample2 Fill polarimeter cell sample1->sample2 sample3 Measure observed rotation (α) sample2->sample3 calc1 Record path length (l) and concentration (c) sample3->calc1 calc2 Calculate Specific Rotation: [α] = α / (l * c) calc1->calc2

Caption: Workflow for Optical Rotation Measurement.

Logical Relationships of Physical Properties

The physical state and properties of this compound are interconnected. The following diagram illustrates these relationships.

PhysicalProperties_Relationship Interrelation of Physical Properties Compound This compound State Physical State: Liquid at RT Compound->State Chirality Chirality: (S)-enantiomer Compound->Chirality Appearance Appearance: Colorless to Light Yellow Liquid State->Appearance Density Density: 1.05 g/mL State->Density RefractiveIndex Refractive Index: 1.46 State->RefractiveIndex OpticalRotation Optical Rotation: -76 to -72° Chirality->OpticalRotation determines

Caption: Interrelation of Physical Properties.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental protocols for their determination. The data and methodologies presented are essential for the effective use of this compound in research and development, particularly in the fields of synthetic organic chemistry and drug discovery. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data.

References

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-azetidinemethanol is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and other complex organic molecules. This guide provides an in-depth overview of its structure, stereochemistry, synthesis, and applications.

Structure and Stereochemistry

This compound, also known by its IUPAC name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure featuring a four-membered azetidine ring.[1] The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and facilitates its use in various synthetic transformations.[2] The stereochemistry at the C2 position is designated as (S), which is crucial for the biological activity of many of its derivatives.

Molecular Formula: C₉H₁₇NO₃[1]

Molecular Weight: 187.24 g/mol [1]

The hydroxymethyl group at the C2 position provides a key site for further functionalization, allowing for the extension of the molecule and its incorporation into larger, more complex structures.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its precursor, (S)-1-Boc-azetidine-2-carboxylic acid, is presented below.

PropertyThis compound(S)-1-Boc-azetidine-2-carboxylic acid
CAS Number 161511-85-9[1]51077-14-6[3]
Appearance Colorless to light yellow clear liquidCrystals[3]
Molecular Formula C₉H₁₇NO₃[1]C₉H₁₅NO₄[3]
Molecular Weight 187.24 g/mol [1]201.22 g/mol [3]
Density 1.05 g/mLNot available
Refractive Index n20D 1.46Not available
Optical Rotation [a]20D = -76 to -72 ° (c = 1 in MeOH)[α]/D -120.0±2.0°, c = 1 in methanol[3]

Note on NMR Data: Specific ¹H and ¹³C NMR spectra for this compound were not found in the provided search results. However, based on data for structurally similar N-Boc protected azetidine derivatives, the following characteristic shifts can be expected.[4][5]

  • ¹H NMR (CDCl₃):

    • Boc group: A singlet around δ 1.45 ppm (9H).

    • Azetidine ring protons (CH₂): Multiplets in the range of δ 2.0-2.7 ppm and δ 3.8-4.2 ppm.

    • CH proton at C2: A multiplet around δ 4.0-4.5 ppm.

    • CH₂OH protons: Multiplets around δ 3.5-3.8 ppm.

    • OH proton: A broad singlet, which may exchange with D₂O.

  • ¹³C NMR (CDCl₃):

    • Boc group (C(CH₃)₃): A signal around δ 28.5 ppm.

    • Boc group (C=O): A signal around δ 156.0 ppm.

    • Boc group (C(CH₃)₃): A signal around δ 80.0 ppm.

    • Azetidine ring carbons (CH₂): Signals in the range of δ 25-50 ppm.

    • CH carbon at C2: A signal around δ 60-65 ppm.

    • CH₂OH carbon: A signal around δ 65-70 ppm.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The general synthetic workflow involves the reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow cluster_0 Synthesis of this compound Start (S)-Azetidine-2-carboxylic acid Boc_Protection Boc Protection (Boc)₂O, Base Start->Boc_Protection Step 1 Precursor (S)-1-Boc-azetidine-2-carboxylic acid Boc_Protection->Precursor Reduction Reduction (e.g., BH₃·THF or LiAlH₄) Precursor->Reduction Step 2 Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes the protection of the secondary amine of (S)-azetidine-2-carboxylic acid with a Boc group.

Materials:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane and Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (or another suitable base) and dioxane at 0 °C.

  • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a crystalline solid.[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • (S)-1-Boc-azetidine-2-carboxylic acid

  • Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or a suspension of lithium aluminum hydride (LiAlH₄) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[2] Azetidine-containing compounds have been investigated for a wide range of biological activities, including as antibacterial agents and inhibitors of various enzymes.[6]

This compound serves as a key building block for introducing the (S)-2-(hydroxymethyl)azetidine moiety into larger molecules. This is particularly valuable in:

  • Peptide Synthesis: The incorporation of azetidine-based amino acids into peptides can enhance their metabolic stability and conformational constraint, leading to improved biological activity and selectivity.[2]

  • Synthesis of Bioactive Molecules: The hydroxymethyl group can be readily converted to other functional groups, such as aldehydes, amines, or halides, providing a handle for further synthetic modifications in the development of novel small molecule drugs.[2] For instance, azetidine derivatives have shown promise as potent inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.

  • Fragment-Based Drug Discovery: The rigid azetidine ring system is an attractive scaffold in fragment-based drug design, where small, rigid molecules are used as starting points for the development of more potent and selective inhibitors.

Drug_Discovery_Application cluster_1 Role in Drug Discovery Molecule This compound BuildingBlock Versatile Chiral Building Block Molecule->BuildingBlock Peptide Peptide Synthesis (Enhanced Stability & Conformation) BuildingBlock->Peptide SmallMolecule Small Molecule Synthesis (Novel Scaffolds) BuildingBlock->SmallMolecule Bioactive Bioactive Molecules (e.g., Enzyme Inhibitors) SmallMolecule->Bioactive

Caption: Applications of this compound in drug discovery.

References

(S)-1-Boc-2-azetidinemethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-azetidinemethanol is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of novel therapeutics.[1] Its unique strained azetidine ring and the presence of a protected amine and a primary alcohol offer synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth overview of its suppliers, technical specifications, and applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Technical Data and Physical Properties

This compound, with the CAS number 161511-85-9, is a chiral compound valued for its specific stereochemistry in designing selective drug candidates.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 161511-85-9[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Purity ≥ 98% (Chiral purity)[1]
Appearance Colorless to light yellow clear liquid[1]
Density 1.05 g/mL[1]
Optical Rotation [α]20D = -76 to -72 ° (c = 1 in MeOH)[1]
Storage Conditions 2 - 8 °C[1]

Suppliers and Pricing

This compound is available from several chemical suppliers specializing in research and development quantities. Pricing is often dependent on the quantity and purity required. Below is a list of notable suppliers. For current pricing, it is recommended to visit the suppliers' websites or contact them directly.

SupplierWebsiteNotes
Sigma-Aldrich (Merck) --INVALID-LINK--Pricing available upon signing in or by request.
Chem-Impex --INVALID-LINK--Promotional tiered discounts may be available for online orders.[1]
BOC Sciences --INVALID-LINK--Inquire for pricing.[]
Chemrio --INVALID-LINK--Pricing and availability can be checked on their product page.

Applications in Drug Discovery

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of pharmaceuticals.[1] The azetidine scaffold is a key feature in a number of biologically active compounds. Its utility extends to several areas of drug development:

  • Peptide Synthesis : It can be incorporated into peptides to create peptidomimetics with enhanced stability and bioavailability.[1]

  • Bioconjugation : The hydroxymethyl group allows for its attachment to other biomolecules, which is useful for targeted drug delivery.[1]

  • PROTACs and ADC Linkers : While the isomeric 1-Boc-azetidine-3-yl-methanol is explicitly mentioned as a non-cleavable ADC and PROTAC linker, the structural motifs of this compound make it a suitable building block for similar applications in targeted protein degradation.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative protocol for the synthesis of a PROTAC, illustrating how a hydroxyl-containing linker building block like this compound could be utilized. This protocol is based on established methods for PROTAC synthesis using Boc-protected linkers.

Step 1: Activation of the Hydroxyl Group

The primary alcohol of this compound must first be converted into a more reactive group, such as a tosylate or a mesylate, to facilitate coupling with the first ligand.

  • Reaction Setup : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Addition of Reagents : Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Conditions : Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the activated linker.

Step 2: Coupling of the E3 Ligase Ligand

The activated linker is then coupled to the E3 ligase ligand.

  • Reaction Setup : Dissolve the E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Addition of Base : Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling Reaction : Add the activated linker from Step 1 (1.1 eq) to the reaction mixture.

  • Reaction Conditions : Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification : Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the Boc-protected E3 ligase-linker intermediate.

Step 3: Boc Deprotection

The Boc protecting group is removed to expose the secondary amine of the azetidine ring.

  • Reaction Setup : Dissolve the intermediate from Step 2 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction Conditions : Stir the solution at room temperature for 1-2 hours, monitoring for the complete consumption of the starting material.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting TFA salt can often be used directly in the next step after thorough drying.

Step 4: Coupling of the Protein of Interest (POI) Warhead

The final step is the coupling of the deprotected linker-E3 ligase ligand intermediate with the ligand for the target protein.

  • Reaction Setup : Dissolve the POI ligand with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.

  • Pre-activation : Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Final Coupling : Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction mixture.

  • Reaction Conditions : Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.

  • Work-up and Purification : Dilute with ethyl acetate and wash with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

Visualizing Workflows in Drug Discovery

PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing a PROTAC molecule, highlighting the sequential addition of the E3 ligase ligand and the target protein ligand to a central linker scaffold derived from a building block like this compound.

G General PROTAC Synthesis Workflow A Linker Building Block (this compound) B Activation of Hydroxyl Group A->B e.g., Tosylation D Couple E3 Ligase Ligand B->D C E3 Ligase Ligand C->D E Boc-Protected Intermediate D->E F Boc Deprotection E->F Acidic Conditions (TFA) G Deprotected Intermediate F->G I Couple POI Ligand G->I H Protein of Interest (POI) Ligand H->I Amide Coupling (HATU) J Final PROTAC Molecule I->J

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this biological pathway.

G PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide to the Storage and Stability of (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of (S)-1-Boc-2-azetidinemethanol, a key building block in pharmaceutical synthesis. Understanding these parameters is critical for maintaining the compound's purity, ensuring experimental reproducibility, and adhering to regulatory standards in drug development.

Chemical Profile

This compound is a chiral azetidine derivative protected with a tert-butyloxycarbonyl (Boc) group. Its structure features a primary alcohol, which is a key reactive site for further synthetic modifications, and a Boc-protected amine within a strained four-membered ring. The stability of this molecule is largely influenced by the lability of the Boc group and the reactivity of the hydroxyl group.

PropertyValue
IUPAC Name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1]
Synonyms This compound
CAS Number 161511-85-9[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to yellow clear liquid

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets for the enantiomer and general best practices for stable organic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential degradation over long-term storage. Storing in a cool area is advised.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against potential oxidation of the primary alcohol and degradation from atmospheric moisture.
Container Tightly sealed, light-resistant container (e.g., amber glass vial)Prevents exposure to light, which can catalyze degradation, and air. A tightly closed container is crucial.[2]
Moisture Keep in a dry environmentAvoids hydrolysis of the Boc group, although it is generally stable to neutral water.

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by the Boc protecting group, which is known to be sensitive to acidic conditions and high temperatures.[3][4][5][6][7]

Key Instabilities:

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected (S)-azetidin-2-ylmethanol and gaseous byproducts (isobutylene and CO₂). This is the most significant and likely degradation pathway.

  • Thermal Stress: Elevated temperatures can induce the thermolytic cleavage of the Boc group.[3][5]

  • Oxidative Stress: The primary alcohol is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents.

  • Basic Conditions: The Boc group is generally stable under basic conditions.[6]

A proposed logical workflow for assessing the stability of this compound is outlined in the diagram below.

Stability Assessment Workflow for this compound cluster_0 Compound Handling cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization cluster_3 Stability Assessment cluster_4 Final Recommendations A Receive and Characterize This compound (Purity, Identity) B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photostability (ICH Q1B) B->G H Time-Point Sampling C->H D->H E->H F->H G->H I Purity Analysis (e.g., HPLC-UV) H->I J Degradant Identification (e.g., LC-MS) I->J K Mass Balance Calculation J->K L Determine Degradation Rate K->L M Identify Degradation Products K->M O Define Storage Conditions L->O N Propose Degradation Pathway M->N N->O P Establish Shelf-Life O->P

Caption: Workflow for assessing the chemical stability of this compound.

Experimental Protocols for Stability Assessment

The following are representative protocols for conducting forced degradation studies to understand the stability of this compound.

4.1. General Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

4.2. Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and water (with 0.1% formic acid, if compatible with the compound's stability)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4.3. Forced Degradation Protocols

ExperimentProtocol
Acid Hydrolysis 1. Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. 2. Incubate at room temperature for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours). 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. 2. Incubate at room temperature for pre-determined time points. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation 1. Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. 2. Incubate at room temperature, protected from light, for pre-determined time points. 3. At each time point, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation 1. Place a solid sample of the compound in a controlled temperature oven at 60°C. 2. Place a solution of the compound (in a suitable solvent) in the same oven. 3. Sample at pre-determined time points and prepare for HPLC analysis.
Photostability 1. Expose a solid sample and a solution of the compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples by HPLC after the exposure period.

The potential degradation pathway of this compound under acidic conditions is illustrated in the diagram below.

A This compound B Protonation of Carbonyl Oxygen A->B H+ C Tert-butyl Cation Formation B->C Cleavage D Carbamic Acid Intermediate C->D + H2O E Decarboxylation D->E F (S)-azetidin-2-ylmethanol (Final Product) E->F - CO2

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Summary and Recommendations

This compound is a stable compound under neutral and basic conditions when stored properly. The primary liability is the acid-sensitive Boc protecting group. For optimal stability, the compound should be stored refrigerated, under an inert atmosphere, and protected from light.

For researchers and drug development professionals, it is imperative to:

  • Verify Purity: Always check the purity of the compound upon receipt and before use, especially if it has been stored for an extended period.

  • Avoid Acidic Conditions: Be mindful of the pH of reaction mixtures and purification steps (e.g., chromatography) to prevent unintended deprotection.

  • Perform Compatibility Studies: When formulating this compound, conduct compatibility studies with excipients to ensure its stability in the final dosage form.

By adhering to these guidelines, the chemical integrity of this compound can be maintained, ensuring its successful application in research and development.

References

Navigating the Safety Profile of (S)-1-Boc-2-azetidinemethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9), a chiral building block integral to pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

A critical point of consideration for handlers of this compound is the existing discrepancy in its published hazard classifications. While some sources, such as the European Chemicals Agency (ECHA) classification available on PubChem, designate it as "Acute Tox. 3" with the hazard statement H301: Toxic if swallowed, other suppliers classify it as non-hazardous.[1] For instance, a Safety Data Sheet (SDS) from TCI Chemicals states it is "Not a hazardous substance or mixture".[2] Given this conflicting information, a conservative approach is strongly recommended, treating the compound as potentially toxic if ingested and handling it with appropriate care at all times.

Physicochemical and Hazard Information

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a colorless to light yellow clear liquid.[3] A summary of its key physicochemical properties and conflicting hazard classifications is presented below.

PropertyValueReference
CAS Number 161511-85-9[4]
Molecular Formula C₉H₁₇NO₃[1][4]
Molecular Weight 187.24 g/mol [1][4]
Appearance Colorless to Yellow clear liquid[3]
Purity ≥ 98% (Chiral purity)[3]
Density 1.05 g/mL[3]
Optical Rotation [a]20D = -76 to -72 ° (C = 1 in MeOH)[3]
Storage Temperature 2 - 8 °C[3]
Hazard Classification SourceGHS PictogramSignal WordHazard Statement(s)
PubChem (ECHA) Skull and crossbonesDangerH301: Toxic if swallowed
Apollo Scientific Exclamation markWarningH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
TCI Chemicals SDS No pictogramNo signal wordNot a hazardous substance or mixture

Personal Protective Equipment (PPE) and Engineering Controls

Due to the conflicting safety data, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.

ControlSpecification
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure safety shower and eyewash stations are readily accessible.
Eye/Face Protection Chemical safety goggles or a face shield must be worn.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[7] A laboratory coat must be worn to protect skin and clothing.
Respiratory Protection If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring user safety.

Handling:
  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing vapors or mist.[5]

  • Use only non-sparking tools if there is a risk of ignition.

  • Keep away from incompatible substances such as strong oxidizing agents.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store locked up, away from general laboratory traffic.[5]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Spill and Disposal Procedures

Spill Response:
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the product to enter drains or waterways.[5]

Disposal:

This compound and its contaminated materials must be treated as hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for safe handling and the logical relationship of safety precautions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal ReviewSDS Review Safety Data Sheet (SDS) DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepWorkArea Weighing Weighing and Transfer PrepWorkArea->Weighing Reaction Reaction Setup Weighing->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Quenching Safe Reaction Quenching Monitoring->Quenching WasteSeg Segregate Waste Quenching->WasteSeg Decon Decontaminate Glassware & Surfaces WasteSeg->Decon Disposal Dispose via Licensed Contractor Decon->Disposal

Caption: A logical workflow for the safe handling of this compound.

SafetyPrecautions cluster_controls Exposure Controls cluster_procedures Standard Operating Procedures cluster_emergency Emergency Preparedness Compound (S)-1-Boc-2- azetidinemethanol FumeHood Chemical Fume Hood Compound->FumeHood mitigated by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Compound->PPE mitigated by Handling Safe Handling Protocols Compound->Handling managed by Storage Correct Storage (2-8°C, Sealed) Compound->Storage managed by Spill Spill Response Plan Compound->Spill managed by Disposal Hazardous Waste Disposal Compound->Disposal managed by FirstAid First Aid Measures Handling->FirstAid in case of failure Spill->FirstAid in case of failure EmergencyContacts Emergency Contacts FirstAid->EmergencyContacts

Caption: Interrelationship of safety precautions for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet from their specific supplier and adhere to all institutional and regulatory guidelines. The conflicting hazard information necessitates a cautious and well-informed approach to working with this compound.

References

(S)-1-Boc-2-azetidinemethanol: A Chiral Scaffold for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-2-azetidinemethanol is a versatile, chiral building block prized in medicinal chemistry and asymmetric synthesis. Its strained four-membered ring and defined stereochemistry at the C2 position make it an invaluable precursor for the synthesis of complex molecular architectures with high stereochemical control. This technical guide explores the primary applications of this compound, detailing its role in the construction of chiral ligands, as a key intermediate in the synthesis of bioactive molecules, and its functional group transformations into other key synthetic intermediates.

Core Applications in Synthesis

The utility of this compound stems from its dual functionality: a nucleophilic primary alcohol and a protected secondary amine embedded within a rigid, chiral azetidine ring. This structure allows for a variety of chemical modifications, making it a cornerstone for several advanced synthetic applications.

Chiral Ligands for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of novel chiral ligands. These ligands are instrumental in asymmetric catalysis, where they transfer their stereochemical information to a metal center, enabling the production of enantiomerically enriched products. The azetidine scaffold provides a rigid backbone, which is a desirable feature in ligand design for achieving high levels of stereoselectivity.

Derivatives of chiral azetidines have been successfully employed as ligands in a range of catalytic reactions, including asymmetric hydrogenation, where they have been shown to afford products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr).[1]

Intermediate for Bioactive Molecules and Drug Discovery

Azetidines are recognized as "privileged" structures in medicinal chemistry, appearing in a number of approved pharmaceuticals and clinical candidates.[2] The rigid nature of the azetidine ring can confer favorable properties to a drug molecule, such as improved binding affinity to biological targets and enhanced metabolic stability.

This compound serves as a key starting material for the synthesis of more complex azetidine derivatives that are incorporated into potential therapeutics. For instance, chiral azetidin-2-one (β-lactam) derivatives have been designed and synthesized as tubulin polymerization inhibitors for cancer therapy.[3] These compounds have demonstrated potent antiproliferative activities, with IC50 values in the sub-micromolar range against various cancer cell lines.[3] The azetidine moiety is crucial for the spatial arrangement of pharmacophoric groups, enabling effective interaction with the biological target.

Furthermore, the azetidine scaffold is a key component in the design of inhibitors for enzymes such as HIV protease.[4][5][6] The unique stereochemistry and conformational rigidity of the ring system allow for the precise positioning of side chains to interact with the active site of the enzyme.

Precursor to Other Chiral Building Blocks

The primary alcohol of this compound can be readily transformed into other functional groups, thus expanding its utility as a versatile chiral precursor. Two key transformations are its oxidation to the corresponding aldehyde and its conversion to an amine via a Mitsunobu reaction.

  • (S)-1-Boc-azetidine-2-carbaldehyde: This aldehyde is a valuable intermediate for chain extension reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, allowing for the introduction of diverse substituents at the C2 position with retention of stereochemistry.

  • (R)-1-Boc-2-(aminomethyl)azetidine Derivatives: The Mitsunobu reaction allows for the conversion of the alcohol to a primary amine with inversion of the stereocenter. This transformation is crucial for the synthesis of chiral diamines and other nitrogen-containing ligands and pharmacophores.

Key Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key transformations of this compound.

Oxidation to (S)-1-Boc-azetidine-2-carbaldehyde via Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][8]

Reaction Scheme:

G start This compound reagents 1) (COCl)2, DMSO, CH2Cl2, -78 °C 2) Et3N start->reagents product (S)-1-Boc-azetidine-2-carbaldehyde reagents->product G start This compound reagents Phthalimide, PPh3, DIAD THF, 0 °C to rt start->reagents product (R)-1-Boc-2-(phthalimidomethyl)azetidine reagents->product G cluster_0 Drug Action cluster_1 Cellular Target & Process cluster_2 Cellular Consequences A Azetidin-2-one Derivative (B7c) C Microtubule Polymerization A->C Inhibits B Tubulin Dimers B->C Assembly D Disruption of Mitotic Spindle C->D Leads to E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

References

Chiral Building Blocks for Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality, the "handedness" of molecules, is a fundamental principle in medicinal chemistry, profoundly influencing a drug's interaction with biological systems.[1] Since biological targets like enzymes and receptors are themselves chiral, they often exhibit strong stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[2][3] This guide provides an in-depth technical overview of the critical role of chiral building blocks in modern drug development. It covers strategies for obtaining enantiomerically pure compounds, presents quantitative data on the differential activity of enantiomers, details key experimental protocols for synthesis and analysis, and illustrates the underlying principles through logical diagrams. Adherence to single-enantiomer drug development, spurred by regulatory guidelines from agencies like the FDA since 1992, has become a cornerstone of creating safer and more effective pharmaceuticals.[4][5]

The Imperative of Chirality in Drug Action

The biological activity of a chiral drug is often dominated by one of its enantiomers, termed the eutomer , while the other, the distomer , may be less active, inactive, or even responsible for adverse effects.[6][7] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1][7]

The Easson-Stedman hypothesis provides a foundational model for understanding these differences, proposing that the more potent enantiomer engages in a three-point interaction with its chiral receptor, whereas the less potent enantiomer can only achieve a two-point binding, resulting in a weaker or non-existent biological response.[8][9][10] This stereospecific recognition underscores the necessity of developing single-enantiomer drugs to maximize therapeutic benefit and minimize risk.[3]

Comparative Activity of Enantiomers

The disparity in biological effects between enantiomers is a common phenomenon. A single-enantiomer formulation can lead to a better therapeutic index, a more straightforward pharmacokinetic profile, and a reduction in drug interactions.[3] The following table summarizes the distinct activities of enantiomers for several well-known drugs.

DrugEutomer (Active Enantiomer)Distomer (Less Active/Inactive/Toxic)Therapeutic ClassEudismic Ratio (Approx.)
Ibuprofen (S)-(+)-Ibuprofen(R)-(-)-Ibuprofen (acts as a pro-drug, slowly converts to S-form in vivo)[6][11]NSAID>100 (COX-1 Inhibition)[12]
Albuterol (R)-(-)-Levalbuterol(S)-(+)-Albuterol (associated with adverse effects)[12]Bronchodilator~100
Ethambutol (S,S)-(+)-Ethambutol(R,R)-(-)-Ethambutol (less active) & meso-form (inactive)[13]Antitubercular500
Ketamine (S)-(+)-Ketamine(R)-(-)-Ketamine (associated with psychotomimetic side effects)[12]Anesthetic3-4
Propranolol (S)-(-)-Propranolol(R)-(+)-Propranolol (membrane stabilizing activity, but weak β-blockade)[7]Beta-Blocker~100
Penicillamine (S)-Penicillamine(R)-Penicillamine (highly toxic)[13]Anti-arthriticN/A (Toxicity)

Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure drugs relies on a robust supply of chiral building blocks. Several key strategies are employed in the pharmaceutical industry to achieve this.[14][15]

  • Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as inexpensive and readily available starting materials.

  • Chiral Resolution: Separates a racemic mixture into its constituent enantiomers. This is a widely used industrial method but has the inherent drawback of a maximum 50% yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[16]

  • Asymmetric Synthesis: Employs chiral catalysts, reagents, or auxiliaries to convert a prochiral starting material into a predominantly single-enantiomer product.[17][18] This is the most elegant and often preferred method as it avoids the waste associated with resolution.[16]

The logical flow of selecting a strategy for chiral synthesis is depicted below.

G Decision Framework for Chiral Synthesis Strategy cluster_eval Evaluation Start Identify Target Chiral Molecule Eval1 Natural Precursor Available? Start->Eval1 ChiralPool Chiral Pool Synthesis End Enantiopure Building Block ChiralPool->End Asymmetric Asymmetric Synthesis Asymmetric->End Resolution Chiral Resolution Resolution->End Eval1->ChiralPool Yes Eval2 Efficient Asymmetric Route Exists? Eval1->Eval2 No Eval2->Asymmetric Yes Eval2->Resolution No

Caption: Decision framework for selecting a chiral synthesis strategy.

Key Methodologies in Chiral Synthesis and Analysis

The successful development of chiral drugs hinges on reliable and efficient experimental methods for both their synthesis and the verification of their stereochemical purity.

Asymmetric Synthesis: Noyori Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity.[19] The Noyori catalysts, based on Ruthenium-BINAP complexes, are particularly effective for the reduction of ketones and alkenes.[18]

Table 2: Performance of Noyori-type Catalysts in Asymmetric Hydrogenation [19]

SubstrateCatalystH₂ Pressure (atm)Temp (°C)SolventYield (%)Enantiomeric Excess (e.e. %)
Methyl acetoacetateRu(II)BINAP10025-30Methanol>9899
2-(6'-methoxy-2'-naphthyl)acrylic acidRu(II)BINAP415Methanol9795
1-tetralone(S,S)-TsDPEN-Ru5 (H₂/N₂)28Isopropanol9999
2,4,4-trimethyl-2-cyclohexenoneRu-BINAP/diamine3030Methanol9896

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:1 molar ratio is stirred in an anhydrous solvent like isopropanol for 1 hour.

  • Reaction Setup: The prochiral ketone substrate is dissolved in the chosen solvent (e.g., a 5:2 mixture of formic acid and triethylamine for transfer hydrogenation) in a high-pressure autoclave.[19]

  • Hydrogenation: The prepared catalyst solution (typically 0.01 to 1 mol%) is added to the autoclave. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the specified pressure.

  • Execution: The reaction mixture is stirred vigorously at the designated temperature for a period of 12-48 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified using flash column chromatography on silica gel to isolate the chiral alcohol.

  • Analysis: The enantiomeric excess of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

The general workflow for this type of catalytic process is illustrated below.

G Workflow for Catalytic Asymmetric Synthesis Start Prochiral Substrate Reaction Asymmetric Reaction Start->Reaction Catalyst Chiral Catalyst + Reagents Catalyst->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Chiral Analysis (e.g., HPLC) Workup->Analysis Product Enantiopure Product Analysis->Product

Caption: General workflow for a catalytic asymmetric synthesis.

Chiral Resolution: Diastereomeric Salt Formation

This classical method involves reacting a racemic mixture (e.g., a carboxylic acid or an amine) with a pure enantiomer of a resolving agent to form a pair of diastereomeric salts.[12][20] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.[21]

Experimental Protocol: Resolution of (±)-α-Phenylethylamine

  • Salt Formation: (±)-α-Phenylethylamine is dissolved in a suitable solvent, such as methanol. An equimolar amount of a chiral resolving agent, like (+)-tartaric acid, is dissolved in the same solvent and added to the amine solution.

  • Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, (-)-α-phenylethylammonium (+)-tartrate, will preferentially crystallize.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of Free Enantiomer: The isolated diastereomeric salt is dissolved in water, and the solution is made basic (e.g., with NaOH) to deprotonate the ammonium salt, liberating the free (-)-α-phenylethylamine.

  • Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the purified enantiomer.

  • Analysis: The optical purity of the resolved amine is determined by polarimetry and/or chiral HPLC.

Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.[12][22] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[21]

Experimental Protocol: Determination of Enantiomeric Excess

  • Sample Preparation: A small amount of the chiral compound (approx. 1 mg/mL) is accurately weighed and dissolved in the mobile phase or a compatible solvent.[23]

  • System Setup: An HPLC system is equipped with a suitable chiral column (e.g., a polysaccharide-based Chiralpak® or Chiralcel® column).

  • Mobile Phase: A pre-mixed and degassed mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is pumped through the system at a constant flow rate (e.g., 1.0 mL/min).[23] For basic or acidic analytes, additives like diethylamine or trifluoroacetic acid may be used to improve peak shape.

  • Injection: A small volume (e.g., 10 µL) of the prepared sample is injected onto the column.[24]

  • Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100[25]

Stereoselective Receptor Interaction

The molecular basis for the differential activity of enantiomers lies in their interaction with the chiral environment of a biological receptor. For G-protein coupled receptors (GPCRs), such as the β-adrenergic receptor, one enantiomer (the eutomer) will fit optimally into the binding pocket, triggering a downstream signaling cascade. The distomer, due to its different spatial arrangement, binds poorly or in a non-productive orientation, failing to elicit the same response.[26]

G Stereoselective GPCR Signaling cluster_eutomer Eutomer (S-enantiomer) cluster_distomer Distomer (R-enantiomer) Eutomer S-Enantiomer Receptor_E GPCR (Optimal Fit) Eutomer->Receptor_E 3-Point Binding G_Protein_E G-Protein Activation Receptor_E->G_Protein_E Signal_E Cellular Response G_Protein_E->Signal_E Distomer R-Enantiomer Receptor_D GPCR (Poor Fit) Distomer->Receptor_D Mismatched Binding No_Signal_D No/Weak Response Receptor_D->No_Signal_D

Caption: Differential signaling by drug enantiomers at a GPCR.

Conclusion

The strategic use of chiral building blocks is indispensable in modern medicinal chemistry. The shift from racemic mixtures to single-enantiomer drugs has been a significant advance, leading to pharmaceuticals with improved efficacy, safety, and specificity.[6] A thorough understanding of asymmetric synthesis, chiral resolution techniques, and robust analytical methods for determining enantiomeric purity is essential for researchers and scientists in the field. As drug development continues to evolve towards greater precision, the demand for novel and efficient methods to access complex chiral building blocks will only intensify, driving further innovation in stereoselective synthesis.

References

An In-depth Technical Guide to Boc-Protected Azetidine Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1] Their inherent ring strain, conformational rigidity, and ability to serve as bioisosteric replacements for other cyclic and acyclic moieties make them attractive building blocks for novel therapeutic agents.[2][3] The incorporation of the azetidine ring can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to improved potency, selectivity, metabolic stability, and solubility.[4]

Among the various strategies to manipulate and functionalize the azetidine core, the use of the tert-butyloxycarbonyl (Boc) protecting group has become indispensable. The Boc group provides a robust yet readily cleavable handle that allows for precise chemical modifications at other positions of the azetidine ring. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-protected azetidine derivatives, with a focus on detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Synthesis of Key Boc-Protected Azetidine Intermediates

The synthesis of Boc-protected azetidine derivatives often starts from commercially available precursors and involves key transformations such as protection, oxidation, and olefination. The following sections detail the experimental protocols for the preparation of pivotal intermediates.

Protocol 1: Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

This protocol describes the synthesis of a key precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, starting from 1-benzylazetidin-3-ol.[1]

Experimental Protocol:

  • Debenzylation: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, the reaction mixture is filtered through a suction filter, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Boc Protection: The crude 3-hydroxyazetidine is dissolved in a suitable solvent (e.g., a mixture of dioxane and water), and sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O).

  • The mixture is stirred for approximately 15 hours to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

The oxidation of the hydroxyl group to a ketone is a crucial step to enable further functionalization through reactions like the Horner-Wadsworth-Emmons olefination.[1]

Experimental Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 °C and 5 °C.

  • A mixture of potassium bicarbonate (104 g) and sodium hypochlorite (86 g, 12% aqueous solution) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes.

  • The organic layer is separated, washed, dried, and concentrated to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 3: Synthesis of tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, a versatile handle for further chemical transformations.[1]

Experimental Protocol:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), a 1 M solution of potassium tert-butoxide in THF (128.5 mL) is slowly added under a hydrogen atmosphere at -5 °C and stirred for 3 hours.

  • A solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) is then added, and the mixture is stirred for an additional 2 hours at -5 °C.

  • The reaction is warmed to room temperature and stirred for 16 hours.

  • Work-up and purification by chromatography provides tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Deprotection of N-Boc-Azetidine Derivatives

The removal of the Boc group is a critical step to liberate the azetidine nitrogen for subsequent reactions, such as N-alkylation or N-arylation.

Protocol 4: Acid-Catalyzed Deprotection of N-Boc-Azetidines

Acidic conditions are commonly employed for the efficient removal of the Boc protecting group.[1][4]

Experimental Protocol (using HCl in Dioxane):

  • Dissolve the N-Boc-azetidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).[4]

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected azetidine.[4]

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.[4]

Experimental Protocol (using Trifluoroacetic Acid - TFA):

  • Dissolve the N-Boc-azetidine derivative (1.0 eq) in dichloromethane.[4]

  • Add TFA (e.g., 5-10 eq) to the solution at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 1-3 hours.[4]

  • Concentrate the mixture under reduced pressure to remove the excess TFA and solvent.[4]

Quantitative Data of Boc-Protected Azetidine Derivatives

The following table summarizes key quantitative data for a selection of Boc-protected azetidine derivatives, compiled from various literature sources.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR)Reference
tert-Butyl 3-aminoazetidine-1-carboxylate
alt text
C₉H₁₈N₂O₂186.2599-¹H NMR (CDCl₃): δ 1.50 (s, 9H)[2]
tert-Butyl 3-oxoazetidine-1-carboxylate
alt text
C₈H₁₃NO₃171.19-49-52-[5]
Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate-C₁₄H₂₄N₂O₄284.356479.3–80.4¹H-NMR (700 MHz, CDCl₃): δH ppm 1.45 (s, 9H), 2.05 (p, J = 7.2 Hz, 2H), 2.55 (s, 2H), 3.29 (t, J = 7.2 Hz, 4H), 3.69 (s, 3H), 3.69–3.86 (m, 2H), 3.94–4.06 (m, 2H)[6]
Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate-C₁₄H₂₄N₂O₅300.3562-¹³C-NMR (176 MHz, CDCl₃): δC ppm 28.4, 40.7, 51.7, 53.0–54.5, 56.9, 57.7, 61.1, 79.9, 156.3, 170.9[6]
1-Boc-azetidine-3-carboxylic acid
alt text
C₉H₁₅NO₄201.22---[7]
1-Boc-2-phenylazetidine-C₁₄H₁₉NO₂233.31--¹H NMR (600 MHz, CDCl₃) δ 1.22-1.44 (m, 9H), 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t like, J = 7.6 Hz, 2H), 5.18 (m, 1H), 7.24-7.27 (m, 1H), 7.33-7.35 (m, 4H). ¹³C NMR (150 MHz, CDCl₃) δ 25.6, 28.2, 46.4, 65.6, 79.4, 125.8, 127.2, 128.3, 142.5, 156.5.[8]

Visualizing Synthetic Pathways and Biological Mechanisms

Multi-Step Synthesis of a Baricitinib Intermediate

The following diagram illustrates a multi-step synthetic workflow for a key intermediate of Baricitinib, a Janus kinase (JAK) inhibitor. This showcases the strategic use of Boc-protection and subsequent functionalization of the azetidine ring.[1][9]

G cluster_0 Synthesis of N-Boc-3-oxoazetidine cluster_1 Functionalization and Deprotection cluster_2 Final Intermediate Synthesis 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol 3-hydroxyazetidine 3-hydroxyazetidine 1-benzylazetidin-3-ol->3-hydroxyazetidine H₂, Pd/C tert-butyl 3-hydroxyazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate 3-hydroxyazetidine->tert-butyl 3-hydroxyazetidine-1-carboxylate Boc₂O tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl 3-hydroxyazetidine-1-carboxylate->tert-butyl 3-oxoazetidine-1-carboxylate TEMPO, NaClO tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate->tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Horner-Wadsworth-Emmons 3-(cyanomethylene)azetidine hydrochloride 3-(cyanomethylene)azetidine hydrochloride tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate->3-(cyanomethylene)azetidine hydrochloride HCl 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile 3-(cyanomethylene)azetidine hydrochloride->2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Ethanesulfonyl chloride, Base

Caption: Multi-step synthesis of a key azetidine intermediate for Baricitinib.

Azetidine Derivatives as Kinase Inhibitors: A Representative Signaling Pathway

Azetidine-containing molecules have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer.[10] The following diagram illustrates a simplified, representative signaling cascade that can be targeted by azetidine-based kinase inhibitors.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., MerTK, EGFR) Growth_Factor->RTK Binds and Activates Downstream_Signaling Downstream Signaling Proteins (e.g., JAK, STAT) RTK->Downstream_Signaling Phosphorylates and Activates Azetidine_Inhibitor Azetidine-based Kinase Inhibitor Azetidine_Inhibitor->RTK Inhibits Kinase Activity Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

References

A Comprehensive Technical Guide to (S)-1-Boc-2-azetidinemethanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (S)-1-Boc-2-azetidinemethanol, a chiral building block crucial for the development of novel therapeutics. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in pharmaceutical research and development.

Chemical Identity and Nomenclature

This compound is a well-defined chemical entity with a specific stereochemistry that is critical for its function in asymmetric synthesis. Its formal IUPAC name is tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate [1]. The compound is also known by several synonyms, which are listed in the table below for easy reference.

Nomenclature Type Name
IUPAC Name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1]
Common Name This compound[1]
CAS Number 161511-85-9[1]
Synonyms (S)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, (S)-1-BOC-2-HYDROXYMETHYLAZETIDINE, 1-BOC-2-(S)-azetidinemethanol[1]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the following table. These data are essential for its handling, storage, and application in chemical synthesis.

Property Value
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to light yellow clear liquid
Density 1.05 g/mL
Optical Rotation [a]20D = -76 to -72 ° (c = 1 in MeOH)
Purity ≥ 98% (Chiral purity)
Storage Conditions 2 - 8 °C

Experimental Protocol: Synthesis of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

The following protocol describes a general method for the synthesis of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, the racemic mixture of the title compound. This procedure is representative of the reduction of the corresponding carboxylic acid.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol)

  • Anhydrous Tetrahydrofuran (THF) (12 mL)

  • Borane-methyl sulfide complex (10 M, 3 mL)

  • Methanol (10 mL)

  • Dichloromethane (100 mL)

  • Water (40 mL x 3)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of N-Boc-azetidine-2-carboxylic acid in anhydrous THF is prepared.

  • The solution is cooled to 0 °C.

  • Borane-methyl sulfide complex is added dropwise to the cooled solution.[2]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 3 hours.[2]

  • The reaction is quenched by the addition of methanol.[2]

  • The mixture is then diluted with dichloromethane.[2]

  • The organic phase is washed sequentially with water.[2]

  • The organic layer is dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the product as a colorless oil.[2]

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of complex molecules for pharmaceutical applications. Its primary utility lies in its ability to introduce a constrained, chiral azetidine moiety into a larger molecular framework.

Key Application Areas:

  • Peptide Synthesis: The azetidine ring can act as a proline surrogate, introducing conformational constraints into peptides which can enhance their metabolic stability and binding affinity.

  • Development of Novel Therapeutics: It is a key intermediate in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

  • PROTACs and ADC Linkers: The structural features of this molecule make it a suitable component for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Visualizations: Workflows and Logical Relationships

To further illustrate the role of this compound in drug discovery, the following diagrams have been generated.

G cluster_synthesis Synthesis of Bioactive Molecules start This compound step1 Chemical Modification / Coupling Reactions start->step1 Incorporation step2 Intermediate Compound step1->step2 step3 Further Synthetic Steps step2->step3 end Final Bioactive Molecule (e.g., Peptide, Drug Candidate) step3->end

Caption: General workflow for the utilization of this compound in synthesis.

G molecule This compound app1 Peptide Synthesis molecule->app1 app2 Drug Discovery Intermediate molecule->app2 app3 PROTAC/ADC Linker Synthesis molecule->app3 sub_app1 Proline Analogue app1->sub_app1 sub_app2 Enzyme Inhibitors app2->sub_app2 sub_app3 Receptor Modulators app2->sub_app3

Caption: Logical relationships of key application areas for this compound.

References

An In-depth Technical Guide on (S)-1-Boc-2-azetidinemethanol: Properties, Solubility, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a chiral building block crucial in the synthesis of advanced therapeutics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a protocol for solubility determination, and its application in the formation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a heterocyclic compound featuring a four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group.[1] This structure provides a stable yet reactive scaffold for the construction of more complex molecules.[2]

PropertyValueReference
CAS Number 161511-85-9[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Colorless to Yellow clear liquid
Purity >95.0% (GC)

Solubility Data

For researchers requiring precise solubility data for specific applications, it is recommended to determine this experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest using the equilibrium shake-flask method, followed by quantification.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method or other appropriate analytical technique.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

Applications in Drug Development

This compound serves as a critical linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4] Linkers play a pivotal role in these therapeutic modalities by connecting the targeting moiety (an antibody for ADCs, a ligand for a target protein for PROTACs) to the payload (a cytotoxic drug for ADCs, an E3 ligase ligand for PROTACs).[4]

In ADCs, the linker must be stable in circulation and release the cytotoxic payload at the target site. The azetidine ring of this compound can be incorporated into the linker structure to provide conformational rigidity and control over the spatial arrangement of the connected components.

ADC_Formation cluster_components Components cluster_conjugation Conjugation Process cluster_product Final Product Antibody Antibody Conjugation Chemical Conjugation Antibody->Conjugation Linker This compound -derived Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Workflow of Antibody-Drug Conjugate (ADC) formation.

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker is a critical component that dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. The structural properties of this compound make it a valuable building block for constructing these linkers.

PROTAC_Formation cluster_components Components cluster_synthesis Synthesis Process cluster_product Final Product TargetLigand Target Protein Ligand Synthesis Chemical Synthesis TargetLigand->Synthesis Linker This compound -derived Linker Linker->Synthesis E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Synthesis PROTAC PROTAC Synthesis->PROTAC

Caption: Synthesis of a Proteolysis Targeting Chimera (PROTAC).

References

Methodological & Application

Application Notes: Synthesis of (S)-1-Boc-2-azetidinemethanol from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and drug development. The constrained four-membered azetidine ring can impart unique conformational properties, improve metabolic stability, and enhance binding affinity to biological targets. This document provides a detailed protocol for a four-step synthesis of this compound, starting from the readily available and inexpensive chiral precursor, L-aspartic acid. This synthetic route is designed for researchers in academic and industrial laboratories, providing clear, step-by-step instructions and quantitative data to ensure reproducibility.

Overall Synthetic Strategy

The synthesis begins with the protection of the amino group of L-aspartic acid using a tert-butyloxycarbonyl (Boc) group. The protected diacid is then fully reduced to the corresponding diol. Subsequently, selective activation of the terminal primary hydroxyl group as a tosylate sets the stage for the key intramolecular cyclization step. Finally, treatment with a strong base induces ring closure to form the desired N-Boc protected azetidine ring.

G cluster_workflow Synthesis Workflow start L-Aspartic Acid step1 Step 1: N-Boc Protection start->step1 (Boc)₂O, Base step2 Step 2: Reduction to Diol step1->step2 BH₃·THF step3 Step 3: Selective Monotosylation step2->step3 TsCl, Pyridine step4 Step 4: Intramolecular Cyclization step3->step4 NaH, THF end This compound step4->end

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-aspartic Acid

This procedure details the protection of the amino group of L-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Reaction Scheme: L-Aspartic Acid + (Boc)₂O → N-Boc-L-Aspartic Acid

Materials:

  • L-Aspartic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-aspartic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and dioxane (1:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the dioxane by rotary evaporation under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

ParameterValueReference
L-Aspartic Acid 1.0 eq[1]
(Boc)₂O 1.1 - 1.3 eq[2]
Base NaHCO₃ (2.5 eq)[2]
Solvent Dioxane/Water[1]
Temperature 0 °C to RT[2]
Time 12 - 18 hoursN/A
Typical Yield 90 - 95%[1]
Table 1: Reaction parameters for N-Boc Protection.
Step 2: Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

This protocol describes the reduction of both carboxylic acid groups of N-Boc-L-aspartic acid to primary alcohols using a borane-tetrahydrofuran complex.[3][4]

Reaction Scheme: N-Boc-L-Aspartic Acid + BH₃·THF → (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Materials:

  • N-Boc-L-Aspartic Acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (approx. 3.0-4.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
N-Boc-L-Aspartic Acid 1.0 eqN/A
Reducing Agent BH₃·THF[3]
Solvent Anhydrous THF[3]
Temperature 0 °C to RT[3]
Time 16 - 24 hoursN/A
Typical Yield 75 - 85%N/A
Table 2: Reaction parameters for Reduction to Diol.
Step 3: Synthesis of (S)-tert-butyl (1-hydroxy-4-(tosyloxy)butan-2-yl)carbamate

This protocol details the selective activation of the terminal primary hydroxyl group via monotosylation.

Reaction Scheme: Diol + TsCl → Monotosylated Product

Materials:

  • (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C.

  • If using DCM, add triethylamine (1.2 eq).

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting material and the formation of a single major product.

  • Quench the reaction by adding cold water.

  • Extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValueReference
Diol Substrate 1.0 eqN/A
Reagent p-Toluenesulfonyl chloride (1.05 eq)N/A
Base Pyridine or Et₃N (1.2 eq)N/A
Solvent Pyridine or DCMN/A
Temperature 0 °CN/A
Time 4 - 6 hoursN/A
Typical Yield 60 - 75%N/A
Table 3: Reaction parameters for Selective Monotosylation.
Step 4: Synthesis of this compound

This is the final ring-closing step to form the azetidine ring via intramolecular nucleophilic substitution.

Reaction Scheme: Monotosylated Product + Base → this compound

Materials:

  • (S)-tert-butyl (1-hydroxy-4-(tosyloxy)butan-2-yl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.2 eq) to a flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the tosylated substrate (1.0 eq) in anhydrous THF.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

ParameterValueReference
Tosylated Substrate 1.0 eqN/A
Base Sodium Hydride (1.2 eq)N/A
Solvent Anhydrous THFN/A
Temperature Reflux (~65 °C)N/A
Time 6 - 12 hoursN/A
Typical Yield 70 - 80%N/A
Table 4: Reaction parameters for Intramolecular Cyclization.

Chemical Pathway Visualization

The following diagram illustrates the chemical transformations throughout the synthetic sequence.

G cluster_pathway Chemical Reaction Pathway A L-Aspartic Acid (HOOC-CH(NH₂)-CH₂-COOH) B N-Boc-L-Aspartic Acid (HOOC-CH(NHBoc)-CH₂-COOH) A->B (Boc)₂O NaHCO₃ C N-Boc Diol (HOCH₂-CH(NHBoc)-CH₂-CH₂OH) B->C BH₃·THF D N-Boc Monotosylate (HOCH₂-CH(NHBoc)-CH₂-CH₂OTs) C->D TsCl Pyridine E This compound D->E NaH, THF (Cyclization)

Figure 2: Chemical pathway from L-aspartic acid to the target molecule.

References

Application Notes and Protocols for the Boc Protection of 2-Azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-azetidinemethanol, yielding tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This procedure is a fundamental step in synthetic organic chemistry, particularly in the preparation of building blocks for pharmaceutical development.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. The protection of the secondary amine in 2-azetidinemethanol is crucial for preventing undesired side reactions during subsequent synthetic transformations on the hydroxyl group or other parts of a larger molecule. The protocol described herein is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Reaction Scheme

The overall reaction involves the nucleophilic attack of the secondary amine of 2-azetidinemethanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction can be carried out with or without a base, though the inclusion of a mild base is common to neutralize the in-situ generated acid.

Reaction_Scheme cluster_reactants Reactants cluster_products Products r1 2-Azetidinemethanol p1 tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate r1->p1 Solvent (e.g., THF) Room Temperature r2 Di-tert-butyl dicarbonate (Boc₂O) r2->p1 p2 tert-Butanol + CO₂

Caption: Reaction scheme for the Boc protection of 2-azetidinemethanol.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the Boc protection of 2-azetidinemethanol.

Materials and Equipment
  • Reagents:

    • 2-Azetidinemethanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Standard laboratory glassware

Procedure
  • Reaction Setup: To a solution of 2-azetidinemethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 eq.). The reaction can be initiated at 0 °C in an ice bath and then allowed to warm to room temperature.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

Quantitative Data

The following table summarizes typical quantitative data for the Boc protection of amino alcohols. The exact yield and purity can vary based on the reaction scale and purification efficiency.

ParameterValue
Starting Material 2-Azetidinemethanol
Reagent Di-tert-butyl dicarbonate (1.1 eq.)
Solvent Tetrahydrofuran (THF)
Reaction Time 2-12 hours
Temperature 0 °C to Room Temp.
Typical Yield 85-95%
Purity (Post-Chr.) >95%
Appearance Colorless oil
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H), 1.45 (s, 9H).

  • Mass Spectrometry (ESI): m/z 188.1 [M+H]⁺.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2-Azetidinemethanol in anhydrous THF B Add Di-tert-butyl dicarbonate (Boc₂O) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Concentrate under Reduced Pressure C->D E Dissolve in Ethyl Acetate D->E F Wash with aq. NaHCO₃ and Brine E->F G Dry over Na₂SO₄ and Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I G Start Starting Materials Amine 2-Azetidinemethanol Start->Amine Boc2O Di-tert-butyl dicarbonate Start->Boc2O Reaction Boc Protection Reaction Amine->Reaction Boc2O->Reaction Products Reaction Products Reaction->Products Target tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate Products->Target Byproducts t-Butanol + CO₂ Products->Byproducts Purification Purification Target->Purification Final Pure Product Purification->Final

Application of (S)-1-Boc-2-azetidinemethanol in the Synthesis of Constrained Peptides for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry, primarily serving as a precursor to (S)-N-Boc-azetidine-2-carboxylic acid (Boc-Aze-OH). The incorporation of the rigid, four-membered azetidine ring of Boc-Aze-OH into peptide scaffolds imparts significant conformational constraints. This structural rigidity can enhance biological activity, improve metabolic stability against proteolytic degradation, and increase receptor selectivity by locking the peptide into a bioactive conformation. This application note provides detailed protocols for the conversion of this compound to its corresponding carboxylic acid and its subsequent use in solid-phase peptide synthesis (SPPS), with a focus on the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Core Applications

The primary application of this compound in peptide synthesis is as a proline mimic. The resulting azetidine-containing peptides, often referred to as peptidomimetics, exhibit unique structural and functional properties:

  • Conformational Rigidity: The strained azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This can be advantageous for mimicking β-turns or other specific conformations required for receptor binding.

  • Enhanced Proteolytic Stability: The non-natural azetidine structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: The introduction of the azetidine moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Turn-Inducing Element: In the synthesis of macrocyclic peptides, the incorporation of azetidine derivatives has been shown to facilitate cyclization by pre-disposing the linear peptide precursor to a turn conformation, often leading to improved reaction yields.[1][2]

A significant therapeutic area where azetidine-containing peptides have shown promise is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV).[3][4] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[5] By inhibiting DPP-IV, the bioavailability of GLP-1 is increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][6]

Data Presentation: Synthesis and Efficacy of Azetidine-Containing Peptides

The following tables summarize quantitative data for the key steps in the synthesis of an azetidine-containing peptide and its inhibitory activity against DPP-IV.

Table 1: Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid from this compound
Reaction Step Typical Yield (%)
Oxidation of this compound85-95%
Table 2: Solid-Phase Peptide Synthesis of an Azetidine-Containing DPP-IV Inhibitor
Parameter Value
Resin TypeRink Amide AM Resin
Resin Substitution0.5 - 0.7 mmol/g
Coupling Reagent for Boc-Aze-OHHBTU / DIPEA
Boc-Aze-OH Coupling Efficiency>90%
Overall Crude Peptide Yield60-80%
Crude Peptide Purity (by RP-HPLC)70-90%
DPP-IV Inhibitory Activity (IC50) < 200 nM [7]

Experimental Protocols

Protocol 1: Oxidation of this compound to (S)-N-Boc-azetidine-2-carboxylic acid

This protocol describes the two-step oxidation of the primary alcohol to a carboxylic acid.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) or TEMPO/BAIB

  • Dichloromethane (DCM)

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Step A: Oxidation to Aldehyde

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude aldehyde is typically used directly in the next step.

  • Step B: Oxidation to Carboxylic Acid (Pinnick Oxidation)

    • Dissolve the crude aldehyde from Step A in a 2:1 mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (5.0 eq).

    • In a separate flask, dissolve sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

    • Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed as indicated by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 3-4 with 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-azetidine-2-carboxylic acid as a white solid.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing an azetidine-2-carboxylic acid residue using Boc chemistry.

Materials:

  • Rink Amide AM resin

  • (S)-N-Boc-azetidine-2-carboxylic acid

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 5 minutes.[8]

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.[8]

    • Wash the resin with DCM (3x) and then with isopropanol (2x).

  • Neutralization: Wash the resin with 10% DIPEA in DMF (3x, 2 minutes each).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Boc-protected amino acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x).

  • Incorporation of (S)-N-Boc-azetidine-2-carboxylic acid:

    • Follow the same coupling procedure as in step 4, using (S)-N-Boc-azetidine-2-carboxylic acid. Due to the constrained nature of this amino acid, a double coupling may be necessary if the Kaiser test is positive after the first coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Peptide Synthesis

G cluster_0 Preparation of Azetidine Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) A (S)-1-Boc-2- azetidinemethanol B Oxidation to Aldehyde (e.g., DMP) A->B Step 1 C (S)-N-Boc-azetidine- 2-carboxylic acid B->C Step 2: Pinnick Oxidation F Amino Acid Coupling (HBTU/DIPEA) C->F Incorporate into peptide chain D Resin Swelling E Boc Deprotection (50% TFA/DCM) D->E G Wash & Neutralize E->G F->E Repeat for each amino acid H Final Cleavage & Deprotection F->H Final Cycle G->F I Purified Peptide H->I cluster_0 Physiological Regulation of Blood Glucose cluster_1 Therapeutic Intervention Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 stimulates release Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 is substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Aze_Peptide Azetidine-Peptide Inhibitor Aze_Peptide->DPP4 inhibits

References

Application Notes and Protocols: Reactions of (S)-1-Boc-2-azetidinemethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (S)-1-Boc-2-azetidinemethanol, a valuable chiral building block in medicinal chemistry and drug development. The focus is on the reactions of its primary hydroxyl group with various electrophiles, leading to the formation of ethers, esters, and other functionalized azetidine derivatives. Detailed protocols for key transformations are provided to facilitate their application in the laboratory.

Introduction

This compound is a versatile bifunctional molecule incorporating a chiral azetidine ring, which is a privileged scaffold in numerous biologically active compounds. The presence of a Boc-protected nitrogen and a primary alcohol allows for selective functionalization at the oxygen center. This enables the introduction of diverse substituents and the construction of more complex molecular architectures, making it a key intermediate in the synthesis of novel therapeutics. This document outlines common and effective methods for the transformation of the hydroxyl group into ethers and esters.

Key Reactions and Applications

The primary hydroxyl group of this compound can be readily derivatized using standard organic transformations. The most common reactions involve O-alkylation to form ethers, O-acylation to form esters, and the Mitsunobu reaction for the introduction of various nucleophiles.

  • O-Alkylation (Williamson Ether Synthesis): This classical method is used to synthesize ethers by reacting the alcohol with an alkyl halide in the presence of a base. The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile and displaces the halide from the electrophile.

  • O-Acylation: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

  • Mitsunobu Reaction: This powerful reaction allows for the conversion of the primary alcohol into a wide range of functional groups, including esters, with inversion of configuration if a chiral secondary alcohol were used. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3] The reaction proceeds under mild conditions and is compatible with a variety of functional groups.[1][2][3]

A general overview of these transformations is presented in the workflow diagram below.

G cluster_start Starting Material cluster_reactions Reactions with Electrophiles cluster_products Products start This compound alkylation O-Alkylation (Williamson Ether Synthesis) start->alkylation Alkyl Halide, Base acylation O-Acylation start->acylation Acyl Halide/Anhydride, Base mitsunobu Mitsunobu Reaction start->mitsunobu PPh3, DEAD/DIAD, Nu-H ether Ethers alkylation->ether ester Esters acylation->ester mitsunobu->ester other_derivatives Other Derivatives (e.g., Azides, Thiols via Mitsunobu) mitsunobu->other_derivatives

Figure 1. General reaction pathways for the functionalization of this compound.

Experimental Protocols

The following are generalized protocols for the key reactions described above. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation

This protocol details the synthesis of an ester from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere, add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Mitsunobu Reaction

This protocol describes the esterification of this compound with a carboxylic acid under Mitsunobu conditions.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, p-nitrobenzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to isolate the desired ester. The use of p-nitrobenzoic acid can sometimes facilitate purification due to the chromophore.[1]

Data Presentation

The following table summarizes representative, though generalized, quantitative data for the reactions described above. Actual yields and reaction times will vary depending on the specific electrophile and reaction conditions used.

Reaction TypeElectrophile/ReagentProduct TypeTypical Yield (%)Typical Reaction Time (h)
O-Alkylation Benzyl bromide / NaHEther60-854-12
Methyl iodide / NaHEther70-902-6
O-Acylation Acetyl chloride / TEAEster85-951-3
Benzoyl chloride / PyridineEster80-902-4
Mitsunobu Benzoic acid / PPh₃ / DEADEster70-9012-24
p-Nitrobenzoic acid / PPh₃ / DIADEster75-9512-24

Logical Workflow for Reaction Selection

The choice of reaction depends on the desired final product and the stability of the electrophile. The following diagram illustrates a logical workflow for selecting the appropriate synthetic route.

G start Desired Product? ether Ether start->ether ester Ester start->ester other Other Functional Group start->other williamson Williamson Ether Synthesis ether->williamson acylation Direct Acylation ester->acylation mitsunobu Mitsunobu Reaction ester->mitsunobu other->mitsunobu

Figure 2. Decision diagram for selecting a synthetic method.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized azetidine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes it an attractive component in modern drug discovery programs.

References

Application Notes and Protocols for the Deprotection of (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] (S)-1-Boc-2-azetidinemethanol is a valuable chiral building block, and its deprotection to yield (S)-2-azetidinemethanol is a critical step in the synthesis of various pharmaceutical compounds and complex molecules.[3] This document provides detailed protocols for the acidic deprotection of this compound, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

The most common and effective method for Boc group removal is through acid-catalyzed hydrolysis.[2] This process involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release the free amine and carbon dioxide.[1] The resulting amine is typically obtained as an ammonium salt.[1][2]

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of this compound is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, which is then protonated by the acid to form an ammonium salt.[4]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine (S)-2-azetidinemethanol Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt (Product) Free_Amine->Ammonium_Salt + H+X- X_minus X- Boc Deprotection Workflow cluster_workup Work-up Options start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add acidic reagent (e.g., TFA or HCl in Dioxane) dissolve->add_acid react Stir at specified temperature (0°C to RT) add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Work-up procedure monitor->workup product Final Product: (S)-2-azetidinemethanol or its salt evaporation Evaporation & Neutralization (Method A) evaporation->product precipitation Precipitation & Filtration (Method B) precipitation->product

References

Application of (S)-1-Boc-2-Azetidinemethanol in the Synthesis of PET Ligands for Monoacylglycerol Lipase (MAGL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of physiological and pathophysiological processes. This is achieved through the use of radiolabeled molecules, known as PET ligands or tracers, which are designed to bind to specific biological targets. Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders. Consequently, the development of PET ligands for imaging MAGL is of high interest to accelerate the development of MAGL inhibitors and for target engagement studies.

This document provides detailed application notes and protocols for the synthesis of novel reversible-binding PET ligands for MAGL, based on a piperazinyl azetidine scaffold. While the specific precursor (S)-1-Boc-2-azetidinemethanol is not directly used in the final radiolabeling steps, it is a key chiral building block for the synthesis of the core azetidine-piperazine intermediate.

Signaling Pathway of the Endocannabinoid System

The PET ligands described herein target MAGL, a key enzyme in the endocannabinoid signaling pathway. Understanding this pathway is crucial for interpreting the imaging results obtained with these tracers.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca2+_influx Ca2+ influx Depolarization->Ca2+_influx DAGL Diacylglycerol Lipase (DAGL) Ca2+_influx->DAGL 2-AG_synthesis 2-AG Synthesis DAGL->2-AG_synthesis 2-AG 2-Arachidonoylglycerol (2-AG) 2-AG_synthesis->2-AG MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA Prostaglandins Prostaglandins AA->Prostaglandins 2-AG->MAGL Degraded by CB1R Cannabinoid Receptor 1 (CB1R) 2-AG->CB1R Binds to Neurotransmitter_release_inhibition Inhibition of Neurotransmitter Release CB1R->Neurotransmitter_release_inhibition

Caption: Endocannabinoid signaling pathway involving MAGL.

Experimental Protocols

The synthesis of the MAGL PET ligands involves a multi-step process, including the preparation of a key piperazinyl azetidine intermediate, followed by coupling with an appropriate aromatic moiety, and finally, radiolabeling with Fluorine-18.

Synthesis of the Key Intermediate: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

The synthesis of this crucial intermediate can be achieved starting from commercially available materials. While not explicitly detailed in the primary reference for the final PET ligands, a plausible synthetic route starting from a protected azetidine precursor is outlined below. This is where a derivative of this compound would be utilized to introduce the chiral azetidine core.

Workflow for the Synthesis of the Key Intermediate:

G Start This compound (or similar precursor) Step1 Mesylation/ Tosylation Start->Step1 Step2 SN2 with Boc-piperazine Step1->Step2 Intermediate1 tert-Butyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)azetidine-1-carboxylate Step2->Intermediate1 Step3 Boc Deprotection (Piperazine) Intermediate1->Step3 Intermediate2 tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Step3->Intermediate2 Step4 Coupling with 2-Thiazolecarbonyl chloride Intermediate2->Step4 Intermediate3 tert-Butyl 3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidine-1-carboxylate Step4->Intermediate3 Step5 Boc Deprotection (Azetidine) Intermediate3->Step5 Final (4-(Azetidin-3-yl)piperazin-1-yl) (thiazol-2-yl)methanone Step5->Final

Caption: Synthetic workflow for the key azetidine intermediate.

Synthesis of the Radiolabeling Precursor

The final step before radiolabeling is the synthesis of a precursor molecule containing a suitable leaving group for nucleophilic fluorination. In the case of the described MAGL PET ligands, a boronic ester precursor is utilized for a copper-mediated 18F-fluorination reaction.

Protocol for the Synthesis of Precursor for [18F]MAGL-2102:

  • Coupling Reaction: To a solution of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in a suitable solvent (e.g., dioxane), add the appropriate aryl halide (e.g., 2-fluoro-5-iodobenzonitrile), a copper(I) iodide (CuI) catalyst, a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K3PO4).

  • Reaction Conditions: The reaction mixture is typically heated at a high temperature (e.g., 100 °C) under an inert atmosphere (e.g., N2) for several hours (e.g., 12 h).

  • Purification: After completion, the solvent is removed, and the crude product is purified by flash column chromatography on silica gel to yield the final non-radioactive ligand.

  • Borylation: The purified ligand is then converted to the corresponding boronic ester precursor using standard borylation conditions (e.g., with bis(pinacolato)diboron in the presence of a palladium catalyst).

Radiolabeling with Fluorine-18

The final step is the incorporation of the positron-emitting radionuclide, 18F, into the precursor molecule.

Protocol for the Radiosynthesis of [18F]MAGL-2102:

  • [18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.

  • Azeotropic Drying: The aqueous [18F]fluoride is trapped on an anion exchange resin, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water, and then dried azeotropically.

  • Labeling Reaction: The dried [18F]K/K2.2.2 complex is dissolved in a suitable solvent (e.g., DMA/nBuOH), and added to a reaction vial containing the boronic ester precursor and a copper catalyst (e.g., Cu(Py)4(OTf)2). The reaction mixture is heated at a high temperature (e.g., 110 °C) for a short period (e.g., 20 min).

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the desired [18F]-labeled PET ligand.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution (e.g., saline with a small amount of ethanol) for in vivo studies.

Workflow for the Radiosynthesis of [18F]MAGL-2102:

G Start [18F]Fluoride from Cyclotron Step1 Trapping & Elution (Kryptofix/K2CO3) Start->Step1 Step2 Azeotropic Drying Step1->Step2 Step3 Labeling Reaction (110 °C, 20 min) Step2->Step3 Precursor Boronic Ester Precursor + Cu Catalyst Precursor->Step3 Step4 Semi-preparative HPLC Purification Step3->Step4 Step5 Formulation Step4->Step5 Final [18F]MAGL-2102 for PET Imaging Step5->Final

Caption: Radiosynthesis workflow for [18F]MAGL-2102.

Data Presentation

The following table summarizes the key quantitative data for the synthesized MAGL PET ligands.

CompoundIC50 (nM)Radiochemical Yield (RCY, decay-corrected)Molar Activity (GBq/µmol)
[18F]10 4.257%37
[18F]MAGL-2102 ([18F]15) 4.653%63

Conclusion

The use of chiral azetidine scaffolds, for which this compound serves as a valuable starting material, has led to the development of potent and selective PET ligands for imaging MAGL. The detailed protocols provided herein offer a comprehensive guide for researchers interested in synthesizing and utilizing these novel tracers for preclinical and potentially clinical research in the field of neuroinflammation and other MAGL-related pathologies. These advanced imaging tools will undoubtedly contribute to a better understanding of the endocannabinoid system and facilitate the development of new therapeutics targeting MAGL.

Derivatisierung der Hydroxylgruppe in (S)-1-Boc-2-azetidinmethanol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der primären Hydroxylgruppe des chiralen Bausteins (S)-1-Boc-2-azetidinmethanol. Diese Derivatisierungen sind entscheidend für die Synthese von pharmazeutisch relevanten Molekülen, indem sie die Einführung verschiedener funktioneller Gruppen ermöglichen, die die pharmakokinetischen und pharmakodynamischen Eigenschaften der Zielverbindungen modulieren können. Die hier vorgestellten Methoden umfassen die O-Mesylierung, O-Tosylierung und die Steglich-Veresterung und bieten robuste Verfahren für die Synthese von Zwischenprodukten für die Wirkstoffforschung.

Überblick über die Derivatisierungsreaktionen

Die Hydroxylgruppe von (S)-1-Boc-2-azetidinmethanol dient als vielseitiger Anknüpfungspunkt für die Einführung einer Vielzahl von funktionellen Gruppen. Die gängigsten Derivatisierungen umfassen die Umwandlung in bessere Abgangsgruppen wie Mesylate und Tosylate, die anschließende nukleophile Substitutionen erleichtern, sowie die direkte Umwandlung in Ester zur Einführung spezifischer molekularer Reste.

  • O-Mesylierung und O-Tosylierung: Diese Reaktionen wandeln die Hydroxylgruppe in ein Sulfonatester-Derivat um, eine ausgezeichnete Abgangsgruppe für SN2-Reaktionen. Dies ermöglicht die anschließende Einführung von Nukleophilen wie Aziden, Halogeniden oder Thiolen.

  • Veresterung: Die direkte Veresterung der Hydroxylgruppe mit Carbonsäuren ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen. Die Steglich-Veresterung ist eine milde und effiziente Methode, die sich besonders für säureempfindliche Substrate eignet.

Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen.

DerivatisierungReagenzienBase/KatalysatorLösungsmittelReaktionszeitAusbeute (%)
O-Mesylierung Methansulfonylchlorid (MsCl)Triethylamin (TEA)Dichlormethan (DCM)4 Stunden> 95 (typisch)
O-Tosylierung p-Toluolsulfonylchlorid (TsCl)PyridinDichlormethan (DCM)4-12 Stunden> 90 (typisch)
Steglich-Veresterung Carbonsäure, DCCDMAP (katalytisch)Dichlormethan (DCM)2-12 Stunden70-95 (substratabhängig)

Tabelle 1: Zusammenfassung der quantitativen Daten für die Derivatisierung von (S)-1-Boc-2-azetidinmethanol. Die Ausbeuten sind typische Werte und können je nach Substrat und spezifischen Reaktionsbedingungen variieren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die O-Mesylierung, O-Tosylierung und Steglich-Veresterung von (S)-1-Boc-2-azetidinmethanol.

Protokoll für die O-Mesylierung

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in ein Mesylat, eine gute Abgangsgruppe für nachfolgende nukleophile Substitutionen.

Materialien:

  • (S)-1-Boc-2-azetidinmethanol

  • Methansulfonylchlorid (MsCl)

  • Triethylamin (TEA)

  • Dichlormethan (DCM), trocken

  • Wasser, destilliert

  • Sole (gesättigte NaCl-Lösung)

  • Natriumsulfat (Na₂SO₄), wasserfrei

  • Rundkolben, Magnetrührer, Eisbad, Scheidetrichter

Prozedur:

  • Lösen Sie (S)-1-Boc-2-azetidinmethanol (1 Äq.) in trockenem Dichlormethan (10 Vol.) in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam Triethylamin (1.5 Äq.) zu der gekühlten Lösung hinzu.

  • Geben Sie tropfenweise Methansulfonylchlorid (1.2 Äq.) zu, während die Temperatur bei 0 °C gehalten wird.

  • Rühren Sie die Reaktionsmischung für 4 Stunden bei 0 °C. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und überführen sie in einen Scheidetrichter.

  • Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase mit Dichlormethan.

  • Vereinigen Sie die organischen Phasen und waschen Sie sie nacheinander mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das rohe (S)-tert-Butyl-2-((methylsulfonyloxy)methyl)azetidin-1-carboxylat zu erhalten.

Protokoll für die O-Tosylierung

Dieses Protokoll beschreibt die Synthese des Tosylats von (S)-1-Boc-2-azetidinmethanol.

Materialien:

  • (S)-1-Boc-2-azetidinmethanol

  • p-Toluolsulfonylchlorid (TsCl)

  • Pyridin oder Triethylamin

  • Dichlormethan (DCM), trocken

  • Wasser, destilliert

  • Sole (gesättigte NaCl-Lösung)

  • Natriumsulfat (Na₂SO₄), wasserfrei

  • Rundkolben, Magnetrührer, Eisbad, Scheidetrichter

Prozedur:

  • Lösen Sie (S)-1-Boc-2-azetidinmethanol (1 Äq.) in trockenem Dichlormethan (10 Vol.) in einem Rundkolben unter Inertgasatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie Pyridin oder Triethylamin (1.5 Äq.) hinzu.

  • Geben Sie p-Toluolsulfonylchlorid (1.2 Äq.) portionsweise zu der gerührten Lösung bei 0 °C.

  • Lassen Sie die Reaktion für 4-12 Stunden bei 0 °C bis Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.

  • Nach Beendigung der Reaktion verdünnen Sie die Mischung mit Wasser und trennen die Phasen in einem Scheidetrichter.

  • Extrahieren Sie die wässrige Phase mit Dichlormethan.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren und konzentrieren Sie sie im Vakuum, um das rohe (S)-tert-Butyl-2-((tosyloxy)methyl)azetidin-1-carboxylat zu gewinnen.

Protokoll für die Steglich-Veresterung

Dieses Protokoll beschreibt die direkte Veresterung von (S)-1-Boc-2-azetidinmethanol mit einer Carbonsäure unter Verwendung von DCC und DMAP.

Materialien:

  • (S)-1-Boc-2-azetidinmethanol

  • Gewünschte Carbonsäure

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), trocken

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser, destilliert

  • Sole (gesättigte NaCl-Lösung)

  • Natriumsulfat (Na₂SO₄), wasserfrei

  • Rundkolben, Magnetrührer, Eisbad, Scheidetrichter

Prozedur:

  • Lösen Sie die Carbonsäure (1.1 Äq.), (S)-1-Boc-2-azetidinmethanol (1 Äq.) und eine katalytische Menge DMAP (0.1 Äq.) in trockenem Dichlormethan in einem Rundkolben.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie eine Lösung von DCC (1.1 Äq.) in Dichlormethan tropfenweise zu der Reaktionsmischung hinzu.

  • Lassen Sie die Reaktion über Nacht auf Raumtemperatur erwärmen und rühren. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach Abschluss der Reaktion filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab und waschen den Filterkuchen mit Dichlormethan.

  • Waschen Sie das Filtrat nacheinander mit gesättigter Natriumbicarbonatlösung, Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den gewünschten Ester zu erhalten.

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.

O_Mesylation_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Start: (S)-1-Boc-2-azetidinmethanol in DCM add_tea Zugabe von Triethylamin bei 0°C start->add_tea 1 add_mscl Tropfenweise Zugabe von MsCl bei 0°C add_tea->add_mscl 2 reaction Rühren für 4h bei 0°C add_mscl->reaction 3 quench Quenchen mit Wasser reaction->quench extract Extraktion mit DCM quench->extract wash Waschen mit H₂O und Sole extract->wash dry Trocknen über Na₂SO₄ wash->dry concentrate Einengen im Vakuum dry->concentrate product Produkt: Mesylat-Derivat concentrate->product

Abbildung 1: Allgemeiner Arbeitsablauf für die O-Mesylierung.

O_Tosylation_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Start: (S)-1-Boc-2-azetidinmethanol in DCM add_base Zugabe von Pyridin/TEA bei 0°C start->add_base 1 add_tscl Portionsweise Zugabe von TsCl bei 0°C add_base->add_tscl 2 reaction Rühren für 4-12h bei 0°C - RT add_tscl->reaction 3 quench Quenchen mit Wasser reaction->quench extract Extraktion mit DCM quench->extract wash Waschen mit H₂O und Sole extract->wash dry Trocknen über Na₂SO₄ wash->dry concentrate Einengen im Vakuum dry->concentrate product Produkt: Tosylat-Derivat concentrate->product

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Tosylierung.

Steglich_Esterification_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Start: Alkohol, Säure, DMAP in DCM add_dcc Zugabe von DCC-Lösung bei 0°C start->add_dcc 1 reaction Rühren über Nacht bei RT add_dcc->reaction 2 filter DCU abfiltrieren reaction->filter wash Waschen mit NaHCO₃, H₂O, Sole filter->wash dry Trocknen über Na₂SO₄ wash->dry concentrate Einengen im Vakuum dry->concentrate purify Säulenchromatographie concentrate->purify product Produkt: Ester-Derivat purify->product

Application Notes and Protocols for the Use of (S)-1-Boc-2-azetidinemethanol in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1][3]

The incorporation of rigid heterocyclic scaffolds, such as azetidine, into PROTAC linkers has gained significant attention. The constrained conformation of the azetidine ring can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced stability and improved degradation efficiency. (S)-1-Boc-2-azetidinemethanol is a chiral building block that offers a rigid scaffold for linker design. The Boc-protected amine allows for controlled, sequential synthesis, while the primary alcohol provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers, including a hypothetical case study to illustrate its application and potential impact on PROTAC performance.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the sustained clearance of the target protein.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated degradation pathway.

Data Presentation: Hypothetical Performance of an Azetidine-Containing PROTAC

To illustrate the potential impact of incorporating this compound into a PROTAC, we present hypothetical data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), herein named "Azet-PROTAC-1". This data is compared against a PROTAC with a more flexible polyethylene glycol (PEG) linker of similar length.

PROTAC NameTarget ProteinE3 Ligase LigandLinker MoietyDC50 (nM)Dmax (%)Cell Line
Azet-PROTAC-1 BRD4Pomalidomide(S)-2-(hydroxymethyl)azetidine25>95HeLa
PEG-PROTAC-1 BRD4Pomalidomide4-unit PEG7590HeLa

This data is representative and intended for illustrative purposes only.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC incorporating this compound. The overall workflow involves the activation of the hydroxyl group of the azetidine methanol, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow start Start: This compound activation Protocol 1: Activation of Hydroxyl Group (e.g., Mesylation) start->activation activated_linker Activated Azetidine Linker activation->activated_linker coupling1 Protocol 2: Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative) activated_linker->coupling1 intermediate1 E3 Ligand-Linker-Boc coupling1->intermediate1 deprotection Protocol 3: Boc Deprotection intermediate1->deprotection intermediate2 E3 Ligand-Linker-NH2 deprotection->intermediate2 coupling2 Protocol 4: Coupling with POI Ligand (e.g., JQ1-acid) intermediate2->coupling2 final_protac Final PROTAC (Azet-PROTAC-1) coupling2->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: General workflow for PROTAC synthesis.

Protocol 1: Activation of this compound (Mesylation)

This protocol describes the conversion of the primary alcohol of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Protocol 2: Coupling of Activated Azetidine Linker with an E3 Ligase Ligand

This protocol details the coupling of the mesylated azetidine linker with an amine-containing E3 ligase ligand, such as a derivative of pomalidomide.

Materials:

  • Mesylated this compound (from Protocol 1)

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminophenethyl-pomalidomide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or another suitable base

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add a solution of the mesylated this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure E3 Ligand-Linker-Boc intermediate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine of the azetidine linker.

Materials:

  • E3 Ligand-Linker-Boc intermediate (from Protocol 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the E3 Ligand-Linker-Boc intermediate (1.0 eq) in DCM.

  • Add TFA (20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol 4: Coupling with POI Ligand

This protocol details the final amide bond formation between the deprotected linker-E3 ligand intermediate and a carboxylic acid-functionalized POI ligand (e.g., JQ1-acid).

Materials:

  • E3 Ligand-Linker-NH2·TFA salt (from Protocol 3)

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the E3 Ligand-Linker-NH2·TFA salt (1.1 eq) and additional DIPEA (1.2 eq, to neutralize the TFA salt) in DMF to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to yield the high-purity product.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 5: Determination of DC50 and Dmax by Western Blot

This protocol outlines the determination of the degradation potency (DC50) and efficacy (Dmax) of the newly synthesized PROTAC.

Materials:

  • Cultured cells (e.g., HeLa)

  • Synthesized PROTAC

  • Cell lysis buffer

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies for the target protein and loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

  • Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. The protocols provided herein offer a comprehensive guide for its incorporation into novel PROTAC molecules. The inherent rigidity of the azetidine scaffold has the potential to enhance the stability of the ternary complex, leading to improved degradation potency and efficacy. Researchers are encouraged to adapt these methodologies to their specific targets and ligands to explore the full potential of azetidine-containing linkers in the development of next-generation protein degraders.

References

Application Notes and Protocols for Asymmetric Catalysis Using (S)-1-Boc-2-azetidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (S)-1-Boc-2-azetidinemethanol derivatives in asymmetric catalysis. The focus is on the synthesis of a highly effective chiral catalyst and its application in the enantioselective addition of organozinc reagents to aldehydes, a crucial carbon-carbon bond-forming reaction in the development of chiral pharmaceutical intermediates.

Introduction

This compound is a valuable chiral building block. Its rigid four-membered ring and defined stereochemistry make it an excellent starting point for the synthesis of chiral ligands and catalysts. Derivatives of this compound have shown significant promise in inducing high stereoselectivity in various chemical transformations. This document details the synthesis of a key derivative, (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, and its application as a catalyst in the asymmetric addition of organozinc reagents to aldehydes, leading to the formation of enantioenriched secondary alcohols. These products are of significant interest in medicinal chemistry and drug development.

Application: Asymmetric Addition of Organozinc Reagents to Aldehydes

A notable application of this compound derivatives is in the catalysis of the enantioselective addition of organozinc reagents to a variety of aldehydes. The chiral ligand, (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from this compound, has demonstrated high efficiency and enantioselectivity in these reactions.

Data Presentation: Performance in Asymmetric Ethylation of Aldehydes

The following table summarizes the performance of the (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol catalyst in the asymmetric ethylation of various aldehydes with diethylzinc.

EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde>9598.4
24-Chlorobenzaldehyde>9598.2
34-Methoxybenzaldehyde>9598.5
42-Naphthaldehyde>9599.0
5Cinnamaldehyde>9597.6
6Cyclohexanecarboxaldehyde>9596.2

Experimental Protocols

Protocol 1: Synthesis of the Chiral Catalyst (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol

This protocol outlines a multi-step synthesis of the chiral catalyst from this compound.

Step 1: Oxidation of this compound to (S)-1-Boc-azetidine-2-carboxylic acid

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture by quenching with a suitable reagent (e.g., sodium thiosulfate for Dess-Martin oxidation) and extract the product with an organic solvent.

  • Purify the resulting aldehyde by column chromatography.

  • Further oxidize the purified aldehyde to the carboxylic acid using an appropriate oxidizing agent such as sodium chlorite.

  • Purify the final carboxylic acid product.

Step 2: N-Ferrocenylmethylation and Esterification

  • The Boc protecting group of (S)-azetidine-2-carboxylic acid is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting amino acid is then reacted with ferrocenecarboxaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield (S)-N-(ferrocenylmethyl)azetidine-2-carboxylic acid.

  • The carboxylic acid is then esterified, for example, by reaction with methanol in the presence of a catalytic amount of acid, to give methyl (S)-N-(ferrocenylmethyl)azetidine-2-carboxylate.

Step 3: Grignard Reaction to form the Final Catalyst

  • To a solution of methyl (S)-N-(ferrocenylmethyl)azetidine-2-carboxylate (1.0 eq) in anhydrous diethyl ether, add a solution of phenylmagnesium bromide (excess, e.g., 3.0 eq) in diethyl ether dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol.

Protocol 2: Asymmetric Ethylation of Benzaldehyde

This protocol describes the general procedure for the catalytic asymmetric addition of diethylzinc to benzaldehyde.

  • To a solution of the chiral catalyst (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol (0.05 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 eq) in hexane dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous toluene dropwise.

  • Continue stirring the reaction mixture at 0 °C until the benzaldehyde is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Catalyst Synthesis Workflow

G cluster_0 Synthesis of (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol A (S)-1-Boc-2- azetidinemethanol B (S)-1-Boc-azetidine- 2-carboxylic acid A->B Oxidation C (S)-Azetidine- 2-carboxylic acid B->C Boc Deprotection D (S)-N-(ferrocenylmethyl) azetidine-2-carboxylic acid C->D N-Ferrocenylmethylation E Methyl (S)-N-(ferrocenylmethyl) azetidine-2-carboxylate D->E Esterification F (S)-N-(ferrocenylmethyl)azetidin- 2-yl(diphenyl)methanol (Final Catalyst) E->F Grignard Reaction (PhMgBr) G cluster_0 Catalytic Cycle Catalyst Chiral Ligand (L*) Intermediate1 L*-ZnR Complex Catalyst->Intermediate1 + R2Zn ZnR2 R2Zn Aldehyde R'CHO Intermediate2 Transition State Intermediate1->Intermediate2 + R'CHO Product_Complex Product-Zn Complex Intermediate2->Product_Complex Alkyl Transfer Product_Complex->Catalyst + R2Zn - Product Product Chiral Alcohol Product_Complex->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (S)-1-Boc-2-azetidinemethanol, a key chiral building block in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of (S)-1-Boc-azetidine-2-carboxylic acid.

Issue Question Possible Causes & Solutions
Low to No Product Formation My reaction shows a low yield or no formation of the desired alcohol. What could be the problem?1. Inactive Reducing Agent: - Lithium Aluminum Hydride (LAH): LAH is highly reactive and can be deactivated by moisture. Ensure you are using freshly opened or properly stored LAH. The quality of the LAH can significantly impact the reaction outcome. - Borane Complexes (e.g., BH₃•THF): Borane solutions can degrade over time. Use a fresh bottle of the borane complex or titrate it before use to determine the exact concentration.2. Insufficient Amount of Reducing Agent: - The reduction of a carboxylic acid with LAH or borane requires more than one equivalent of the hydride reagent due to the initial deprotonation of the acidic proton. Ensure you are using a sufficient excess of the reducing agent. It is common to use 1.5 to 3 equivalents of the hydride.3. Low Reaction Temperature: - While the initial addition of the reducing agent is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Presence of Unreacted Starting Material My TLC analysis shows a significant amount of the starting carboxylic acid remaining even after a prolonged reaction time. How can I drive the reaction to completion?1. Extend Reaction Time: - Some reductions can be sluggish. Continue to monitor the reaction by TLC and allow it to stir for a longer period at a suitable temperature.2. Increase Reaction Temperature: - Gradually increasing the reaction temperature can help to push the reaction to completion. However, be cautious as higher temperatures can sometimes lead to side reactions.3. Add More Reducing Agent: - If the reaction has stalled, it's possible that the initial amount of reducing agent was insufficient or has been consumed. Carefully add another portion of the reducing agent and continue to monitor the reaction.
Formation of Side Products I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I avoid them?1. Over-reduction: - While less common for the Boc protecting group, aggressive reducing agents and harsh conditions could potentially affect it. Stick to the recommended reaction temperatures and avoid excessive heating.2. Impurities in Starting Material: - Ensure the starting (S)-1-Boc-azetidine-2-carboxylic acid is of high purity. Impurities can lead to the formation of unexpected side products.
Difficult Product Isolation/Purification I am having trouble isolating the final product, and the yield is low after purification. What can I do?1. Inefficient Quenching: - The quenching of LAH reactions is critical for obtaining a good yield. A common and effective method is the Fieser workup, which involves the sequential addition of water, followed by aqueous NaOH, and then more water. This procedure helps to precipitate the aluminum salts as a granular solid that is easy to filter off.2. Emulsion Formation During Workup: - The workup of borane reductions can sometimes lead to emulsions. Adding brine or a small amount of a different organic solvent can help to break up emulsions and improve phase separation.3. Product Loss During Extraction: - this compound has some polarity and may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and consider performing multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

The most prevalent method is the reduction of the corresponding carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid. This reduction is typically achieved using a hydride-based reducing agent such as lithium aluminum hydride (LAH) or a borane complex like borane-tetrahydrofuran (BH₃•THF).

Q2: Which reducing agent is better for this synthesis, LAH or a borane complex?

Both LAH and borane complexes are effective for the reduction of carboxylic acids.

  • Lithium Aluminum Hydride (LAH): LAH is a very powerful reducing agent and generally provides high yields. However, it is highly reactive, pyrophoric, and requires careful handling under anhydrous conditions. The workup procedure can also be challenging.

  • Borane Complexes (e.g., BH₃•THF): Borane complexes are generally milder and safer to handle than LAH. They often offer better chemoselectivity if other sensitive functional groups are present. The workup for borane reductions is typically more straightforward. The choice often comes down to the scale of the reaction, the available equipment, and the user's comfort level with the reagents.

Q3: How can I monitor the progress of the reduction reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). The starting carboxylic acid is significantly more polar than the product alcohol. You can use a solvent system like ethyl acetate/hexanes to observe the disappearance of the starting material spot and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the key parameters to control for a successful synthesis?

The critical parameters include:

  • Anhydrous Conditions: Both LAH and borane reagents react with water. Therefore, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.

  • Stoichiometry of the Reducing Agent: A sufficient excess of the hydride reagent is necessary to account for the deprotonation of the carboxylic acid and to ensure complete reduction.

  • Proper Quenching and Workup: The workup procedure is critical for isolating the product in good yield and purity.

Q5: How should I purify the final product?

Purification is typically achieved through flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used to separate the product from any unreacted starting material or byproducts.

Data Presentation

The following table summarizes the impact of different reducing agents and reaction conditions on the yield of this compound. Please note that yields can vary based on the specific experimental setup and scale.

Reducing Agent Equivalents Solvent Temperature Reaction Time Reported Yield (%)
LiAlH₄1.5 - 2.0THF0 °C to rt2 - 6 h85 - 95
BH₃•THF2.0 - 3.0THF0 °C to rt4 - 12 h80 - 90
BH₃•SMe₂2.0 - 3.0THF0 °C to rt4 - 12 h80 - 90
NaBH₄/I₂2.0 (NaBH₄) / 1.0 (I₂)THF0 °C to rt3 - 6 h75 - 85

Experimental Protocols

Protocol 1: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid using Borane-Tetrahydrofuran Complex (BH₃•THF)
  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq.).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2-0.5 M solution).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq.) to the cooled solution via the dropping funnel over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Add more methanol and evaporate again to remove borate esters.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid using Lithium Aluminum Hydride (LAH)
  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • Reaction:

    • Slowly add the solution of the carboxylic acid to the LAH suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL per X g of LAH), followed by 15% aqueous NaOH (X mL per X g of LAH), and finally water again (3X mL per X g of LAH).

    • Stir the resulting mixture at room temperature for 30 minutes, during which a white granular precipitate should form.

    • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Visualizations

Synthesis_Pathway Start (S)-1-Boc-azetidine-2-carboxylic acid Product This compound Start->Product Reduction ReducingAgent Reducing Agent (e.g., BH3•THF or LiAlH4) ReducingAgent->Start

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckReagents Check Reducing Agent (Activity, Stoichiometry) Start->CheckReagents Reagent Issue? CheckConditions Verify Reaction Conditions (Anhydrous, Temperature, Time) Start->CheckConditions Condition Issue? CheckWorkup Review Workup & Purification (Quenching, Extraction) Start->CheckWorkup Isolation Issue? OptimizeReagents Use Fresh/Titrated Reagent Increase Equivalents CheckReagents->OptimizeReagents OptimizeConditions Increase Temperature/Time Ensure Anhydrous Setup CheckConditions->OptimizeConditions OptimizeWorkup Proper Quenching Protocol Thorough Extraction CheckWorkup->OptimizeWorkup

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Purification of Crude (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude (S)-1-Boc-2-azetidinemethanol by column chromatography. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause Suggested Solution
Low Recovery of Product The compound may be highly polar and adhering strongly to the silica gel.Consider switching to a more polar eluent system. Adding a small amount of a basic modifier, like triethylamine, to the eluent can also help reduce interaction with the acidic silica gel. Alternatively, using a different stationary phase such as alumina might be beneficial.[1]
The product may be volatile and lost during solvent removal.When using a rotary evaporator, operate at a lower temperature and pressure. For smaller quantities, drying under a gentle stream of an inert gas is a viable alternative.[1]
Poor Separation of Product and Impurities The chosen eluent system may not have the optimal polarity to resolve the compound from impurities with similar polarities.Optimize the eluent system by performing small-scale TLC experiments with various solvent mixtures. A shallower gradient during elution in flash chromatography can also improve separation.[1]
The column may be overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Product Elutes Too Quickly (High Rf) The eluent system is too polar.Decrease the polarity of the mobile phase. For a common ethyl acetate/hexane system, this would mean increasing the proportion of hexane.
Product Elutes Too Slowly or Not at All (Low Rf) The eluent system is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking or Tailing of the Product Spot on TLC/Column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier like triethylamine or ammonium hydroxide to the eluent to neutralize active sites on the silica gel.[2]
The sample may be overloaded on the TLC plate or column.Apply a smaller, more concentrated spot on the TLC plate. For the column, ensure the sample is loaded in a narrow band.
Presence of Unexpected Byproducts The Boc protecting group may be partially cleaved if exposed to acidic conditions for a prolonged period.Ensure the purification process is carried out under neutral or slightly basic conditions. Avoid using highly acidic eluents if possible.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for the column chromatography of this compound?

A1: A common eluent system for Boc-protected amino alcohols is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. The ratio is typically optimized based on TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.[5]

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[2][6] Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system and visualized (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate).

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts from the Boc-protection step, and potentially diastereomers if the synthesis was not highly stereospecific.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: It is generally recommended to store the purified compound at 2-8°C to maintain its stability.[1]

Q5: What analytical techniques can be used to assess the purity of the final product?

A5: The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, and chiral HPLC or GC can be employed to determine the enantiomeric excess.[7]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. The ideal system should provide a good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the prepared sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions of a consistent volume into separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of Boc-protected amino alcohols.

Parameter Description Typical Values/Ranges
Stationary Phase The solid adsorbent used for separation.Silica gel (60-120 or 230-400 mesh)
Mobile Phase The solvent system used to elute the compounds.Gradient of n-hexane and ethyl acetate
Elution Gradient The progressive increase in mobile phase polarity.Starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, etc.)
TLC Rf of Product The retention factor of the target compound on TLC.0.2 - 0.4
Purity Assessment Methods to determine the purity of the isolated product.TLC, HPLC, GC, NMR

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation eluent_selection Eluent Selection (TLC) column_packing Column Packing eluent_selection->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis solvent_removal Solvent Removal fraction_analysis->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation? check_rf Check TLC Rf start->check_rf rf_high Rf > 0.4? check_rf->rf_high Yes rf_low Rf < 0.2? check_rf->rf_low No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes streaking Streaking/Tailing? rf_low->streaking No good_separation Good Separation decrease_polarity->good_separation increase_polarity->good_separation add_modifier Add Modifier (e.g., Et3N) streaking->add_modifier Yes streaking->good_separation No add_modifier->good_separation

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Boc Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the tert-butoxycarbonyl (Boc) protection of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of amines?

A1: The most frequently encountered side reactions include:

  • Di-tert-butylation: Overprotection of primary amines to yield the N,N-di-Boc product.

  • Reaction with other nucleophiles: If the substrate contains other nucleophilic groups, such as hydroxyls or thiols, they can compete with the amine for reaction with the Boc anhydride.

  • Formation of isocyanates and ureas: Under certain conditions, particularly with the use of a strong base, isocyanate intermediates can form, leading to urea derivatives.[1]

  • Hydrolysis of Boc anhydride: In aqueous media, the Boc anhydride can hydrolyze, which reduces the efficiency of the protection reaction.

Q2: I'm observing a significant amount of di-Boc protected product. How can I minimize this?

A2: The formation of the N,N-di-Boc derivative is a common issue with primary amines.[2] To favor mono-protection, consider the following strategies:

  • Stoichiometric Control: Carefully control the amount of di-tert-butyl dicarbonate ((Boc)₂O) used, typically between 1.0 and 1.2 equivalents relative to the amine.[2]

  • Slow Addition: Add the (Boc)₂O solution to the reaction mixture slowly to maintain a low concentration of the protecting agent.[3]

  • Temperature Control: Perform the reaction at a lower temperature, such as 0 °C, to enhance selectivity for the mono-Boc product.[2][4]

  • Base Selection: Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Avoid highly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) if mono-protection is desired, as DMAP can accelerate both the first and second Boc additions.[2][4]

  • Solvent Choice: In some cases, using alcoholic solvents can promote mono-protection without the need for an external base.[4]

Q3: My substrate contains both an amine and a hydroxyl group. How can I selectively protect the amine?

A3: Amines are generally more nucleophilic than alcohols, which allows for a high degree of chemoselectivity in Boc protection. To selectively protect the amine:

  • Standard Conditions: In many cases, standard Boc protection conditions (using (Boc)₂O and a mild base) will favor N-protection over O-protection.

  • Aqueous Conditions: Performing the reaction in an aqueous medium can enhance the chemoselectivity for N-protection, often yielding the N-Boc product exclusively.[5] Any O-Boc carbonate that may form is often hydrolyzed during aqueous workup.[6]

Q4: I suspect the formation of urea or isocyanate byproducts. How can I avoid this?

A4: The formation of isocyanates and subsequently ureas is often associated with the use of strong bases and higher temperatures.[7] To prevent this:

  • Catalyst-Free Aqueous Conditions: A catalyst-free N-tert-butyloxycarbonylation in water has been shown to produce N-Boc derivatives chemoselectively, with no formation of isocyanate or urea side products.[8]

  • Temperature Control: Maintain a low reaction temperature (e.g., room temperature or below).

Q5: My yields are low, and I suspect the Boc anhydride is hydrolyzing. What should I do?

A5: Hydrolysis of di-tert-butyl dicarbonate can be a significant issue in aqueous or protic solvents. While the reaction of the amine with (Boc)₂O is generally faster than hydrolysis, prolonged reaction times can lead to lower yields. To mitigate this, you can use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to compensate for any loss due to hydrolysis.

Troubleshooting Guides

Issue 1: Formation of N,N-di-Boc Side Product
  • Symptom: Presence of a less polar spot on TLC or a higher mass peak in LC-MS corresponding to the di-protected amine.

  • Troubleshooting Workflow:

    G start Di-Boc Product Detected check_reagents Check Stoichiometry of (Boc)₂O start->check_reagents adjust_reagents Use 1.0-1.1 eq. of (Boc)₂O check_reagents->adjust_reagents > 1.2 eq. check_temp Check Reaction Temperature check_reagents->check_temp 1.0-1.2 eq. adjust_reagents->check_temp lower_temp Lower Temperature to 0 °C check_temp->lower_temp > RT check_base Check Base check_temp->check_base ≤ RT lower_temp->check_base change_base Use a Weaker Base (e.g., NaHCO₃, TEA) check_base->change_base Strong Base (e.g., DMAP) slow_addition Add (Boc)₂O Slowly check_base->slow_addition Weak Base change_base->slow_addition end Mono-Boc Product Favored slow_addition->end

Issue 2: Low Yield Due to Suspected Side Reactions
  • Symptom: Low yield of the desired N-Boc product with multiple unidentified spots on TLC.

  • Troubleshooting Workflow:

    G start Low Yield of N-Boc Product check_conditions Review Reaction Conditions start->check_conditions aqueous_media Consider Aqueous Conditions check_conditions->aqueous_media Organic Solvent control_temp Ensure Low Temperature (≤ RT) check_conditions->control_temp High Temperature check_substrate Substrate has other nucleophilic groups? aqueous_media->check_substrate Reduces side reactions like urea formation control_temp->check_substrate purification Optimize Purification check_substrate->purification Yes end Improved Yield and Purity check_substrate->end No purification->end

    Caption: Troubleshooting workflow for low yield in Boc protection.

Data Presentation

The following table summarizes the results for the Boc protection of various amines in an aqueous medium, highlighting the efficiency and chemoselectivity of this method. [6]

Entry Substrate (Amine) Time (min) Yield (%)
1 Aniline 10 95
2 4-Methylaniline 8 96
3 4-Methoxyaniline 8 98
4 4-Chloroaniline 12 92
5 Benzylamine 8 98

| 6 | Cyclohexylamine | 10 | 96 |

Reactions were conducted with 1 mmol of substrate and 1 mmol of (Boc)₂O in 1 mL of water:acetone (9.5:0.5) at room temperature. Yields are for the isolated, purified product. No isocyanate or urea formation was detected.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a standard method for the Boc protection of a primary amine and can be adapted for various substrates.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Mono-Boc Protection of a Diamine

This method is designed to favor the formation of the mono-protected product when starting with a symmetric diamine. [3][9] Materials:

  • Diamine (1.0 eq)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Anhydrous Methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Water

  • Diethyl ether

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine in anhydrous methanol in a round-bottom flask and cool to 0 °C.

  • Slowly add chlorotrimethylsilane dropwise to the cooled solution to form the mono-hydrochloride salt in situ.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (approximately 1 mL per mmol of diamine) followed by a solution of (Boc)₂O in methanol.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Basify the aqueous layer to pH > 12 with 2M NaOH solution.

  • Extract the mono-Boc protected product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3: Catalyst-Free Boc Protection in Aqueous Media

This environmentally friendly protocol minimizes side reactions such as isocyanate and urea formation. [5] Materials:

  • Amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, add the amine, distilled water, and acetone.

  • Stir the mixture at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the starting amine is consumed, add dichloromethane and transfer the mixture to a separatory funnel.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction Mechanisms

G cluster_0 Desired Mono-Boc Protection cluster_1 Side Reaction: Di-Boc Formation Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 + (Boc)₂O Boc2O (Boc)₂O MonoBoc R-NHBoc Intermediate1->MonoBoc - t-BuOH, - CO₂ MonoBoc2 R-NHBoc Deprotonated R-N⁻Boc MonoBoc2->Deprotonated + Base, - HB⁺ DiBoc R-N(Boc)₂ Deprotonated->DiBoc + (Boc)₂O Boc2O2 (Boc)₂O

Caption: Reaction pathways for desired mono-Boc protection and the di-Boc side reaction.

References

Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted Boc-anhydride?

A1: Unreacted Boc-anhydride can interfere with subsequent synthetic steps by reacting with nucleophiles. Its presence can also complicate product purification and analysis, leading to inaccurate yield calculations and difficulties in characterization.

Q2: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?

A2: The presence of unreacted Boc-anhydride can be detected by thin-layer chromatography (TLC) using a potassium permanganate stain, as it is often not UV active.[1] In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride appears as a sharp singlet around 1.5 ppm in CDCl₃.

Q3: What are the common byproducts of a Boc-protection reaction?

A3: The main byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the tert-butoxycarbonyl group.

Q4: Can I remove Boc-anhydride by evaporation?

A4: Yes, Boc-anhydride is volatile (boiling point of 56-57 °C at 0.5 mmHg) and can be removed by rotary evaporation or sublimation under high vacuum.[2] This method is most effective for non-volatile products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Residual Boc-anhydride detected after standard workup. Insufficient quenching or hydrolysis during aqueous workup. Boc-anhydride has low water solubility and can remain in the organic layer.Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to react with the excess Boc-anhydride, forming a more water-soluble byproduct.[1][2]Vigorous Washing: Wash the organic layer vigorously with a saturated sodium bicarbonate solution to hydrolyze the remaining Boc-anhydride.[2]
Product loss during extractive workup. The Boc-protected product may have some solubility in the aqueous layer.Use a less polar extraction solvent: Consider using dichloromethane (DCM) instead of more polar solvents like ethyl acetate.[1]Back-extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1]
Difficulty separating the product from Boc-anhydride by column chromatography. The product and Boc-anhydride have similar polarities.Optimize the solvent system: Use a less polar eluent system for flash chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity can improve separation.[1]
The reaction mixture turns cloudy or forms a precipitate after adding a quenching agent. The quenched byproduct (e.g., Boc-imidazole) may have limited solubility in the reaction solvent.Add a co-solvent: The addition of a co-solvent in which the byproduct is more soluble can help to redissolve the precipitate.[1]Proceed with workup: The precipitate will often be removed during the subsequent aqueous extraction.[1]
Low yield after purification. The product may be unstable under the workup conditions or may have co-eluted with byproducts during chromatography.Use milder workup conditions: For acid-sensitive products, avoid acidic washes. For base-sensitive products, use neutral washes.[1]Re-evaluate chromatography fractions: If possible, re-analyze mixed fractions to recover more product.[1]

Comparison of Removal Methods

Method Typical Time Required Scale Advantages Disadvantages
Quenching with a Nucleophilic Amine 15-30 minutes (plus workup)Lab scale- Fast and efficient.- Quenching agents are readily available.[1]- Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1]
Extractive Workup with Aqueous Base 30-60 minutesLab to pilot scale- Simple procedure using common lab reagents.- Avoids the use of additional organic reagents.[1]- May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1]
Scavenger Resin 2-4 hoursLab scale- Simple filtration-based purification.- High product recovery.- Resins can be expensive.- Slower than quenching or extraction.[1]
Sublimation 24-72 hoursSmall lab scale- Does not require solvents or additional reagents.- Can yield a very pure product.- Very slow.- Only effective for non-volatile products.- Requires high vacuum.[1]

Experimental Protocols

Method 1: Quenching with Imidazole

This method utilizes a nucleophilic amine to react with the excess Boc-anhydride, forming a polar adduct that is easily removed by aqueous extraction.

Protocol:

  • Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (1.0 to 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct and any excess imidazole.[3]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Method 2: Extractive Workup with Aqueous Base

This straightforward method relies on the hydrolysis of Boc-anhydride under basic conditions.

Protocol:

  • After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate two to three times.[1]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]

Method 3: Use of a Scavenger Resin

Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.

Protocol:

  • Following the completion of the Boc-protection reaction, add a polymer-supported amine scavenger resin (e.g., polymer-supported tris(2-aminoethyl)amine, approximately 2-4 equivalents relative to the excess Boc-anhydride) to the reaction mixture.

  • Agitate the resulting slurry at room temperature for 2-4 hours.[1]

  • Filter the mixture to remove the resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]

Method 4: Sublimation

This physical separation method is suitable for removing volatile Boc-anhydride from a non-volatile product.

Protocol:

  • Concentrate the crude reaction mixture to a solid or oil.

  • Place the flask containing the crude product on a high vacuum line (pressure < 1 mmHg).

  • Maintain the flask under high vacuum at room temperature for 24-72 hours.[1] The Boc-anhydride will sublimate and can be collected in a cold trap.

Visualizations

quenching_workflow start Boc-Protection Reaction Mixture (with excess Boc-anhydride) add_quencher Add Nucleophilic Quencher (e.g., Imidazole) start->add_quencher stir Stir at Room Temperature (15-30 min) add_quencher->stir workup Aqueous Workup (Dilute Acid Wash) stir->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry product Purified Boc-Protected Product dry->product

Caption: Workflow for Quenching Excess Boc-Anhydride.

extractive_workup_workflow start Boc-Protection Reaction Mixture (with excess Boc-anhydride) dilute Dilute with Organic Solvent start->dilute wash Wash with Saturated NaHCO3 (aq) (2-3 times) dilute->wash wash_brine Wash with Brine wash->wash_brine dry Dry and Concentrate wash_brine->dry product Purified Boc-Protected Product dry->product

Caption: Workflow for Extractive Removal of Boc-Anhydride.

decision_tree start Is unreacted Boc-anhydride present? product_properties What are the properties of the product? start->product_properties volatile Product is non-volatile? product_properties->volatile water_soluble Product is water-soluble? product_properties->water_soluble similar_polarity Product and Boc-anhydride have similar polarity? product_properties->similar_polarity volatile->water_soluble No sublimation Use Sublimation volatile->sublimation Yes quenching Use Quenching or Scavenger Resin water_soluble->quenching Yes extractive_workup Use Extractive Workup water_soluble->extractive_workup No chromatography Consider Column Chromatography with optimized eluent similar_polarity->chromatography Yes quenching2 Use Quenching similar_polarity->quenching2 No extractive_workup->similar_polarity Proceed

Caption: Decision Tree for Selecting a Removal Method.

References

Optimization of reaction conditions for (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of (S)-1-Boc-2-azetidinemethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of (S)-1-Boc-azetidine-2-carboxylic acid.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete Reaction: The reducing agent may have been consumed by moisture or was not added in sufficient excess. The reaction time may also have been too short.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a sufficient excess of the reducing agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
Decomposition of Reducing Agent: Reagents like Lithium aluminum hydride (LiAlH₄) and Borane-tetrahydrofuran complex (BH₃·THF) are sensitive to moisture and air.Use freshly opened or properly stored reagents. It is important to get the LiAlH₄ under an inert atmosphere as soon as possible.[2]
Formation of Impurities/Side Products Over-reduction: Strong reducing agents can sometimes lead to undesired byproducts.Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize side reactions.[1]
Epimerization: The chiral center could be affected by harsh reaction conditions, although this is less common with the described reducing agents.Maintain controlled, low temperatures during the reaction.
Difficult Product Isolation Emulsion during Work-up: The aluminate byproduct from LiAlH₄ reductions can form stable emulsions, making extraction difficult.Acidifying the aqueous layer can help break up emulsions. Using a large amount of brine and allowing for a slow separation can also be effective. Using ethyl acetate or diethyl ether may lead to better separations than dichloromethane.[2]
Product Lost in Aqueous Layer: The product, being a polar alcohol, may have some solubility in the aqueous phase.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with brine can also improve extraction efficiency.[1]
Inconsistent Results Variable Reagent Quality: The purity and concentration of reagents like BH₃·THF can vary between batches.Titrate the BH₃·THF solution before use to determine its exact concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the reduction of the corresponding carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid. This is typically achieved using a hydride-based reducing agent.

Q2: Which reducing agent is best for the conversion of (S)-1-Boc-azetidine-2-carboxylic acid to the corresponding alcohol?

A2: Both Borane-tetrahydrofuran complex (BH₃·THF) and Lithium aluminum hydride (LiAlH₄) are effective. BH₃·THF is often preferred as it can be more selective and the work-up procedure is generally simpler.[3] LiAlH₄ is a stronger reducing agent but requires stricter anhydrous conditions and a more cautious work-up.[2][3]

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin Layer Chromatography (TLC) is the most common method. A sample can be carefully taken from the reaction, quenched, and then spotted on a TLC plate. The disappearance of the starting carboxylic acid spot and the appearance of a new, typically lower Rf spot for the alcohol, indicates the reaction is proceeding.

Q4: What are the typical purification methods for this compound?

A4: Flash column chromatography on silica gel is the most common method for purification. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

Q5: The Boc protecting group is sensitive to acid. What should I be cautious about during work-up?

A5: While the Boc group can be removed under strong acidic conditions, a standard aqueous work-up, even with a mild acidic wash (e.g., dilute HCl or saturated ammonium chloride), is generally well-tolerated and the Boc group will remain intact. Avoid prolonged exposure to strong acids.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the choice of reducing agent, solvent, temperature, and reaction time. The following table summarizes a set of plausible experimental conditions for optimization based on the reduction of (S)-1-Boc-azetidine-2-carboxylic acid.

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Notes
1LiAlH₄ (1.5)THF0 to RT4~85Requires strict anhydrous conditions.
2LiAlH₄ (1.5)Diethyl Ether0 to RT6~80Reaction can be slower in ether.
3BH₃·THF (2.0)THF-10 to RT3>90Generally cleaner with a simpler work-up.[4]
4BH₃·THF (2.0)THFRoom Temp2~90Running at room temperature can be faster but may generate more impurities.
5NaBH₄/BF₃·OEt₂THF0 to Reflux8~75An alternative in situ generation of borane; may require longer reaction times.[5]

Experimental Protocols

Protocol 1: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid using BH₃·THF

This protocol is adapted from a similar reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.[4]

Materials:

  • (S)-1-Boc-azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃·THF solution (approx. 2.0 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases, followed by the slow addition of saturated aqueous NaHCO₃ solution.

  • Pour the mixture into a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Purification start Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF cool_0c Cool solution to 0 °C start->cool_0c add_reagent Slowly add BH3·THF solution cool_0c->add_reagent warm_rt Warm to Room Temperature and Stir add_reagent->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Methanol and NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes reagent_decomp Reagent Decomposition start->reagent_decomp Yes workup_loss Product Loss During Work-up start->workup_loss Yes no_issue Yield is Acceptable start->no_issue No check_conditions Increase reaction time / Use excess reagent incomplete_reaction->check_conditions use_fresh_reagent Use fresh/properly stored reducing agent reagent_decomp->use_fresh_reagent optimize_extraction Perform multiple extractions / Use brine workup_loss->optimize_extraction end Improved Yield check_conditions->end Re-run Experiment use_fresh_reagent->end Re-run Experiment optimize_extraction->end Re-run Experiment

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Preventing racemization during synthesis of chiral azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral azetidines?

A1: Racemization, the loss of enantiomeric purity, is a significant challenge in chiral azetidine synthesis. The primary causes stem from the creation of a transient, achiral intermediate that can be protonated or react from either face with equal probability. Key factors that promote racemization include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[1]

  • Strong Bases: Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) can abstract a proton at the stereogenic center, leading to a planar, achiral enolate or a related intermediate, which then reprotonates non-stereoselectively.[2]

  • Acidic Conditions: Strong acids can also catalyze racemization, particularly during work-up or purification on acidic stationary phases like silica gel.[1]

  • Choice of Protecting Group: Electron-withdrawing protecting groups on the nitrogen atom can increase the acidity of the α-proton, making it more susceptible to abstraction by a base.[1][2]

  • Unstable Intermediates: Certain reaction pathways may proceed through stereochemically unstable intermediates that are prone to racemization under the reaction conditions.[1]

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at several critical stages of azetidine synthesis:

  • During Ring Formation: The intramolecular cyclization step is particularly susceptible, especially when using strong bases to deprotonate a nitrogen nucleophile or when the reaction is heated.

  • During Precursor Synthesis: If a chiral center is α to a carbonyl group or another activating group in the linear precursor, it may racemize before cyclization even occurs.

  • During N-Alkylation or N-Arylation: Post-cyclization modification of the azetidine nitrogen can sometimes lead to racemization if the conditions are not carefully controlled.

  • During Work-up and Purification: Aqueous work-ups with strong acids or bases, as well as chromatography on acidic silica gel, can cause racemization of the final product.[1]

Q3: How can the choice of a nitrogen protecting group help in minimizing racemization?

A3: The nitrogen protecting group plays a crucial role in maintaining stereochemical integrity. A well-chosen protecting group can minimize racemization through several mechanisms:

  • Steric Hindrance: Bulky protecting groups can sterically shield the chiral center, hindering the approach of bases or other reagents that could cause deprotonation and subsequent racemization.[1][2]

  • Electronic Effects: Urethane-type protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are known to reduce the likelihood of racemization compared to acyl groups. This is because the lone pair on the nitrogen is delocalized into the carbonyl group, making the α-proton less acidic.[1]

  • Conformational Rigidity: Some protecting groups can lock the conformation of the molecule in a way that disfavors the formation of a planar, racemization-prone intermediate.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee%) During Intramolecular Cyclization

Symptom: You have synthesized a chiral γ-amino alcohol or γ-haloamine precursor with high enantiomeric excess, but the final azetidine product shows a significant loss of stereochemical purity after cyclization.

Possible Causes & Solutions:

CauseRecommended Solution
Base is too strong or non-hindered Switch from strong bases like NaOH or KOtBu to weaker, sterically hindered organic bases such as diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine.[2]
High Reaction Temperature Lower the reaction temperature. Cryogenic conditions can be employed to minimize racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1][2]
Prolonged Reaction Time Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to racemizing conditions.[1]
Inappropriate Solvent The solvent can influence the stability of intermediates. Screen a variety of solvents, including less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), to find the optimal conditions.[2]
Issue 2: Racemization of a Chiral Precursor Before Cyclization

Symptom: The chiral center in your linear precursor, often alpha to a carbonyl or other activating group, is racemizing before the ring-closing step.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic α-Proton The α-proton is being abstracted due to its increased acidity from an adjacent electron-withdrawing group, especially in the presence of a base or upon heating.[2]
Protecting Group Strategy Consider using a bulky protecting group on the nitrogen to sterically hinder the approach of a base to the acidic α-proton.[1][2]
Milder Reaction Conditions Avoid harsh bases and high temperatures during the synthesis and handling of the precursor. If a base is necessary, use a non-nucleophilic, hindered base.[2]
Alternative Synthetic Route Consider a synthetic strategy that avoids the formation of a racemization-prone intermediate or introduces the chiral center at a later stage.

Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes the effect of different bases and temperatures on the enantiomeric excess (ee%) of a chiral azetidine formed via intramolecular cyclization.

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
TriethylamineDCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%
Data is illustrative and based on general principles.[2]

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Cyclization of a γ-Haloamine

This protocol describes a general procedure for the synthesis of a chiral 2-substituted azetidine from a γ-chloroamine precursor, a method that has been shown to yield azetidines with high enantiomeric excess (84-92% ee).[3]

Materials:

  • Chiral γ-chloroamine precursor

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral γ-chloroamine precursor in a mixture of THF and H₂O.

  • Add potassium hydroxide to the solution.

  • Heat the reaction mixture to 65 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azetidine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Mitsunobu Cyclization of a Chiral γ-Amino Alcohol

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of γ-amino alcohols to azetidines with inversion of stereochemistry at the alcohol carbon.

Materials:

  • Chiral γ-amino alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral γ-amino alcohol and anhydrous THF.

  • Add triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the chiral azetidine.

  • Analyze the enantiomeric excess using chiral HPLC.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_analysis Purification & Analysis cluster_troubleshooting Troubleshooting start Chiral Starting Material precursor γ-Haloamine or γ-Amino Alcohol Precursor start->precursor Multi-step synthesis cyclization Intramolecular Cyclization precursor->cyclization Base/Reagent, Solvent, Temp. purification Purification (Chromatography) cyclization->purification analysis Chiral HPLC Analysis purification->analysis racemization Racemization Detected analysis->racemization Low ee%

Caption: Experimental workflow for chiral azetidine synthesis and troubleshooting.

racemization_pathways cluster_main Racemization During Base-Mediated Cyclization cluster_solution Prevention Strategy chiral_precursor Chiral Precursor (R-enantiomer) planar_intermediate Planar Achiral Intermediate (e.g., Enolate) chiral_precursor->planar_intermediate Strong Base (Proton Abstraction) r_product R-Azetidine planar_intermediate->r_product Reprotonation/ Reaction s_product S-Azetidine planar_intermediate->s_product Reprotonation/ Reaction chiral_precursor2 Chiral Precursor (R-enantiomer) r_product2 R-Azetidine (High ee%) chiral_precursor2->r_product2 Weak, Hindered Base Low Temperature

Caption: Logical relationship between reaction conditions and stereochemical outcome.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low enantioselectivity in organocatalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is lower than the literature values for the same reaction. What are the most common initial checks I should perform?

A1: When observing lower than expected enantioselectivity, it is crucial to systematically review the fundamental parameters of your reaction setup. The most common culprits are often related to the purity of the reagents and the reaction conditions. Start by verifying the purity of your catalyst, substrate, and solvent. Even trace impurities can have a significant impact on the catalytic cycle and the stereochemical outcome. Ensure that your reaction is conducted under an inert atmosphere if the catalyst or intermediates are sensitive to air or moisture. Finally, double-check the reaction temperature, as minor fluctuations can lead to a significant drop in enantiomeric excess (% ee).

Q2: How critical is the purity of the organocatalyst, and how can I purify it?

A2: The purity of the organocatalyst is paramount for achieving high enantioselectivity. Impurities can act as catalyst poisons or promote competing, non-selective background reactions. For instance, residual acids or bases from the catalyst synthesis can neutralize the catalyst or interfere with its intended mode of activation. It is highly recommended to purify the catalyst before use, typically by column chromatography, recrystallization, or distillation. The appropriate purification method will depend on the physical properties of your specific organocatalyst.

Q3: Can the presence of water in my reaction mixture affect the enantioselectivity?

A3: Yes, the presence of water can have a profound and often unpredictable effect on enantioselectivity in organocatalysis. In some cases, a controlled amount of water can be beneficial, acting as a proton shuttle or influencing the catalyst's conformation in a favorable way. However, in many other instances, excess water can lead to catalyst deactivation, hydrolysis of reagents or intermediates, and a general decrease in enantioselectivity. Therefore, it is crucial to use dry solvents and reagents, and if necessary, employ additives like molecular sieves to scavenge any residual moisture.

Q4: My reaction is very slow, and increasing the temperature to speed it up lowers the enantioselectivity. What are my options?

A4: This is a common challenge, as higher temperatures that accelerate the reaction rate often provide enough thermal energy to overcome the energetic preference for the transition state leading to the major enantiomer. Instead of increasing the temperature, consider increasing the catalyst loading. While this may have cost implications on a larger scale, in a research setting, it can often boost the reaction rate without compromising enantioselectivity. Alternatively, you can explore using a more active catalyst or screening different solvents that may enhance the reaction rate at lower temperatures. Prolonging the reaction time at a lower temperature is also a viable strategy if the reactants and catalyst are stable over extended periods.

Troubleshooting Guides

Issue 1: Inconsistent Enantioselectivity Between Batches

Q: I am getting inconsistent enantioselectivity when I repeat the same reaction. What could be the cause of this variability?

A: Inconsistent results are often traced back to subtle variations in experimental conditions and reagent quality. Here's a systematic troubleshooting approach:

  • Reagent Purity:

    • Catalyst: Ensure you are using the same batch of catalyst. If not, purify each batch using a consistent method. The presence of even minor enantiomeric impurities in the catalyst will directly impact the final enantiomeric excess of the product.

    • Substrate: Verify the purity of your substrate. Impurities could inhibit the catalyst or undergo side reactions.

    • Solvent: Use a fresh bottle of anhydrous solvent for each reaction or purify the solvent before use. Solvent quality can degrade over time, especially regarding water content.

  • Reaction Setup:

    • Inert Atmosphere: Ensure a consistently dry and inert atmosphere (e.g., nitrogen or argon) for each reaction, especially if any components are sensitive to air or moisture.

    • Temperature Control: Use a reliable thermostat-controlled bath to maintain a constant temperature. Even small temperature fluctuations can affect enantioselectivity.

    • Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

  • Work-up and Analysis:

    • Consistent Quenching: Quench the reaction at the same point in time and in the same manner for each run.

    • Purification: Use a consistent purification method. In some cases, the enantiomeric ratio can be altered during chromatography if not performed carefully.

    • Analytical Method: Ensure your analytical method (e.g., chiral HPLC or GC) is validated and reproducible.

Issue 2: Low Enantioselectivity with a New Substrate

Q: I have successfully applied a catalytic system to one substrate, but with a new substrate, the enantioselectivity is poor. How should I approach optimizing the reaction for the new substrate?

A: The optimal reaction conditions are often highly substrate-dependent. A systematic re-optimization is necessary for each new substrate.

  • Catalyst Screening: The original catalyst may not be optimal for the new substrate. Screen a library of related catalysts with different steric and electronic properties.

  • Solvent Screening: The solvent plays a crucial role in the organization of the transition state. A solvent screen is one of the most powerful tools for optimizing enantioselectivity. Test a range of solvents with varying polarities and coordinating abilities.

  • Temperature Optimization: As a general rule, lowering the reaction temperature often increases enantioselectivity, although this can come at the cost of a slower reaction rate. It is advisable to screen a range of temperatures to find the optimal balance.

  • Concentration Effects: The concentration of the reactants can influence the aggregation state of the catalyst and the overall reaction kinetics. It is worthwhile to screen a few different concentrations.

  • Additives: The addition of co-catalysts, acids, bases, or salts can sometimes have a dramatic effect on enantioselectivity. For reactions sensitive to water, the addition of molecular sieves is a good practice.

Data Presentation

Table 1: Illustrative Effect of Temperature on Enantioselectivity

This table provides a generalized example of how temperature can influence the enantiomeric excess in an organocatalytic reaction. In many cases, a decrease in temperature leads to a higher enantiomeric excess.

Temperature (°C)Enantiomeric Excess (% ee)
4075
2588
095
-20>99

Table 2: Illustrative Effect of Catalyst Loading on Enantioselectivity and Yield

This table illustrates a typical trend for the effect of catalyst loading. Increasing the catalyst loading can sometimes improve both yield and enantioselectivity, up to a certain point.

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
14580
58592
109593
209693

Experimental Protocols

Protocol 1: General Procedure for Purification of a Chiral Amine Catalyst by Column Chromatography

This protocol provides a general guideline for the purification of a solid chiral amine organocatalyst.

  • Prepare the Column: Select an appropriately sized chromatography column based on the amount of catalyst to be purified. Pack the column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of the catalyst.

  • Dissolve the Catalyst: Dissolve the crude catalyst in a minimal amount of the eluent or a compatible solvent.

  • Load the Column: Carefully load the dissolved catalyst onto the top of the silica gel bed.

  • Elute the Catalyst: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the catalyst using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure catalyst and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the Catalyst: Dry the purified catalyst under high vacuum to remove any residual solvent.

  • Verify Purity: Confirm the purity of the catalyst using appropriate analytical techniques (e.g., NMR spectroscopy, HPLC).

Protocol 2: General Experimental Setup for Optimizing Enantioselectivity in an Organocatalytic Reaction

This protocol outlines a general procedure for setting up a small-scale organocatalytic reaction to screen for optimal conditions.

  • Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk flask or a vial with a septum cap) under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Addition of Reagents:

    • To the reaction vessel, add the organocatalyst (e.g., 0.02 mmol, 10 mol%) and any solid additives (e.g., molecular sieves).

    • Add the substrate (e.g., 0.2 mmol, 1.0 equivalent).

    • Add the anhydrous solvent (e.g., 1.0 mL) via syringe.

  • Temperature Control: Place the reaction vessel in a cooling bath (e.g., ice-water for 0 °C, or a cryostat for lower temperatures) and allow it to equilibrate to the desired temperature.

  • Initiation of Reaction: Add the second reactant (e.g., 0.24 mmol, 1.2 equivalents) via syringe.

  • Monitoring the Reaction: Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and measure the enantiomeric excess of the purified product using chiral HPLC or GC.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_reagents Verify Reagent Purity (Catalyst, Substrate, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere, Stirring) start->check_conditions re_optimize Systematic Re-optimization check_reagents->re_optimize Purity Confirmed check_conditions->re_optimize Conditions Confirmed screen_catalyst Screen Catalyst Variants re_optimize->screen_catalyst screen_solvent Screen Solvents re_optimize->screen_solvent optimize_temp Optimize Temperature re_optimize->optimize_temp optimize_conc Optimize Concentration re_optimize->optimize_conc additives Screen Additives re_optimize->additives success High Enantioselectivity Achieved screen_catalyst->success screen_solvent->success optimize_temp->success optimize_conc->success additives->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

Interplay_of_Factors Interplay of Factors Affecting Enantioselectivity enantioselectivity Enantioselectivity catalyst Catalyst catalyst->enantioselectivity catalyst_purity Purity catalyst->catalyst_purity catalyst_loading Loading catalyst->catalyst_loading catalyst_structure Structure catalyst->catalyst_structure substrate Substrate substrate->enantioselectivity substrate_purity Purity substrate->substrate_purity substrate_structure Structure substrate->substrate_structure conditions Reaction Conditions conditions->enantioselectivity temperature Temperature conditions->temperature solvent Solvent conditions->solvent concentration Concentration conditions->concentration additives Additives conditions->additives

Caption: Key factors influencing enantioselectivity in organocatalysis.

(S)-1-Boc-2-azetidinemethanol stability issues in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-1-Boc-2-azetidinemethanol in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: The primary stability concerns for this compound under acidic conditions are twofold:

  • Cleavage of the Boc (tert-butoxycarbonyl) protecting group: The Boc group is designed to be labile in acidic conditions, leading to the formation of the free amine, (S)-azetidinemethanol.[1][2] This is often the desired reaction, but incomplete or premature deprotection can be an issue.

  • Degradation of the azetidine ring: The strained four-membered azetidine ring can be susceptible to acid-catalyzed ring-opening, especially under harsh acidic conditions or elevated temperatures. This can lead to the formation of undesired byproducts.

Q2: What is the general mechanism of Boc deprotection in the presence of acid?

A2: The deprotection of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine.[1][3]

Q3: What are the potential byproducts of this compound degradation in acid?

A3: Besides the desired deprotected product, ((S)-azetidinemethanol), several byproducts can form:

  • Products from tert-butyl cation: The liberated tert-butyl cation is an electrophile and can react with nucleophiles present in the reaction mixture, including the solvent or even the starting material or product.[4]

  • Products from azetidine ring-opening: Acid-catalyzed nucleophilic attack on the protonated azetidine ring can lead to the formation of linear amine derivatives. The specific product will depend on the nucleophile present.

Q4: How can I minimize the formation of byproducts during Boc deprotection?

A4: To minimize byproduct formation, consider the following:

  • Use of scavengers: Scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation as it forms, preventing it from reacting with other components.

  • Optimization of reaction conditions: Use the mildest acidic conditions (lowest effective acid concentration and temperature) and the shortest reaction time necessary for complete deprotection.

  • Choice of acid and solvent: Different acids and solvents can influence the rate of deprotection and the formation of side products. For example, using HCl in dioxane is an alternative to TFA in dichloromethane.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Low reaction temperature.Gradually increase the reaction temperature, for example, from 0°C to room temperature, while monitoring for byproduct formation.
Formation of Multiple Unidentified Byproducts Degradation of the azetidine ring.Use milder acidic conditions (e.g., lower concentration of a weaker acid). Consider performing the reaction at a lower temperature.
Reaction of the tert-butyl cation with other functional groups.Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.
Low Yield of Desired Product Both incomplete deprotection and degradation are occurring.Systematically optimize the reaction conditions. Start with mild conditions and gradually increase the strength of the acid or the temperature. Use HPLC to monitor the disappearance of starting material and the appearance of the desired product and byproducts.
Inconsistent Reaction Outcomes Variability in the quality of reagents (e.g., water content in the acid or solvent).Use fresh, high-purity reagents. Ensure anhydrous conditions if required by the reaction.

Stability Data

The following table summarizes the expected stability of the Boc group in this compound under various acidic conditions. This data is a general guide based on the known chemistry of Boc-protected amines. Actual stability will depend on the specific experimental conditions.

Acidic Condition Temperature Expected Stability of Boc Group Potential for Azetidine Ring Degradation
1 M HCl in Dioxane0°C - Room TempLabile (deprotection expected)Low to Moderate
20-50% TFA in DCM0°C - Room TempHighly Labile (rapid deprotection)Moderate
10% Citric Acid (aq)Room TempGenerally StableLow
Acetic AcidRoom Temp - 50°CModerately StableLow to Moderate
Strong Lewis Acids (e.g., BF₃·OEt₂)VariesLabileHigh

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection of this compound by HPLC

This protocol describes a general method to monitor the progress of the acid-catalyzed deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Reaction Setup: Dissolve this compound in DCM in a round-bottom flask at a concentration of approximately 10 mg/mL. Cool the solution to 0°C.

  • Initiation of Deprotection: Add an equal volume of a pre-prepared solution of 40% TFA in DCM to the flask with stirring. This will give a final TFA concentration of 20%.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Data Analysis: Monitor the decrease in the peak area of the starting material, this compound, and the increase in the peak area of the deprotected product, (S)-azetidinemethanol, over time.

Visualizations

cluster_main Degradation Pathways of this compound in Acid cluster_deprotection Boc Deprotection cluster_ring_opening Azetidine Ring Opening A This compound B Protonated Intermediate A->B H+ F Protonated Azetidine A->F H+ C (S)-Azetidinemethanol (Deprotected Product) B->C D tert-Butyl Cation B->D Elimination E Alkylated Byproducts D->E + Nucleophile G Ring-Opened Carbocation F->G Ring Opening H Linear Amine Byproducts G->H + Nucleophile

Caption: Potential degradation pathways of this compound in acidic conditions.

cluster_workflow Experimental Workflow for Acidic Reactions A Dissolve this compound in appropriate solvent B Cool reaction mixture (e.g., 0°C) A->B C Add acidic reagent dropwise B->C D Monitor reaction progress (TLC, HPLC, LC-MS) C->D E Reaction complete? D->E F Continue reaction E->F No G Work-up procedure (Quench, Extract, Purify) E->G Yes F->D H Characterize product(s) G->H I Check for byproducts (e.g., ring-opened species) H->I J Optimize conditions if necessary (milder acid, lower temp, scavenger) I->J Byproducts present

Caption: General experimental workflow for reactions involving this compound in acidic conditions.

References

Managing moisture sensitive reagents in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing moisture-sensitive reagents in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical in many azetidine synthesis protocols?

A1: Anhydrous conditions are crucial because many reagents and intermediates involved in azetidine synthesis are highly sensitive to water. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it and its precursors susceptible to various side reactions in the presence of moisture.

Key reasons for requiring anhydrous conditions include:

  • Reagent Degradation: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and strong bases (e.g., sodium hydride, LDA) used to promote cyclization react violently with water, rendering them inactive.

  • Intermediate Hydrolysis: Reactive intermediates, such as azetidinium ions that can form during cyclization, are prone to hydrolysis, which leads to ring-opened byproducts instead of the desired azetidine.

  • Competing Side Reactions: Water can act as a nucleophile, leading to the formation of unwanted alcohols or other side products, ultimately reducing the yield and complicating purification.

  • Catalyst Deactivation: In metal-catalyzed reactions, such as those employing palladium, water can interfere with the catalytic cycle, leading to lower efficiency and yields.

Q2: What are the most common moisture-sensitive reagents used in azetidine synthesis?

A2: Several classes of reagents frequently used in azetidine synthesis demand strict moisture control:

  • Strong Bases: Sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS) are often used to deprotonate an amine or alcohol in intramolecular cyclization reactions. These bases react readily with water.

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are sometimes used to introduce substituents or in specific cyclization strategies. They are extremely sensitive to moisture.

  • Activating Agents: Reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl), used to convert hydroxyl groups into better leaving groups, can be hydrolyzed by water, reducing their effectiveness.

  • Lewis Acids: Some syntheses employ Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Lanthanum(III) triflate (La(OTf)₃) to catalyze ring formation. The efficacy of these catalysts can be diminished by water.

Q3: How can I effectively dry the solvents for my reaction?

A3: The choice of drying method depends on the solvent and the required level of dryness. For many azetidine syntheses, residual water content should be below 50 ppm.

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient and highly effective method for drying a variety of organic solvents. The solvent should be stored over freshly activated sieves for at least 12-24 hours.

  • Solvent Purification Systems: Many laboratories use commercially available systems that pass solvents through columns of activated alumina or other desiccants to provide anhydrous solvent on demand.

  • Distillation from Drying Agents: A traditional method involves distilling solvents from reactive drying agents. For example, THF and diethyl ether can be distilled from sodium/benzophenone, while dichloromethane can be distilled from calcium hydride (CaH₂). This method is effective but carries higher safety risks.

Q4: What is the best way to determine the water content of my solvent?

A4: While visual indicators in solvent stills (like the blue color of the sodium/benzophenone ketyl) are qualitative, quantitative methods are recommended for sensitive reactions.

  • Karl Fischer Titration: This is the industry standard for accurately determining trace amounts of water in organic solvents. Coulometric Karl Fischer titrators are particularly sensitive and can measure water content in the ppm range.

  • ¹⁹F NMR Spectroscopy: A highly sensitive method has been developed that uses a fluorine-containing reagent to react with water, generating a signal that can be detected and quantified by ¹⁹F NMR. This technique can detect water at sub-microgram levels.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Azetidine

Your intramolecular cyclization of a γ-haloamine or γ-amino alcohol derivative is resulting in low yields or only starting material is recovered.

Potential Cause Recommended Action
Wet Solvents or Reagents Dry all solvents and liquid reagents over activated molecular sieves for at least 24 hours. Use freshly opened, anhydrous grade solvents. Quantify water content using Karl Fischer titration if possible.
Atmospheric Moisture Contamination Ensure all glassware is rigorously dried (oven-dried overnight at >120 °C or flame-dried under vacuum). Assemble the reaction apparatus while hot and cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment using a bubbler.
Degraded Base Use a fresh bottle of the strong base (e.g., NaH). If using a solution of a strong base (e.g., n-BuLi), titrate it before use to determine its exact molarity.
Poor Leaving Group If starting from a γ-amino alcohol, ensure the hydroxyl group has been effectively converted to a good leaving group (e.g., tosylate, mesylate). Confirm conversion by TLC or NMR before proceeding to the cyclization step.

Problem 2: Formation of Significant Side Products (e.g., Ring-Opened Products, Polymers)

Your reaction produces the desired azetidine, but it is contaminated with significant amounts of byproducts.

Potential Cause Recommended Action
Hydrolysis of Intermediates/Product Rigorously exclude water from the reaction. During workup, use neutral or slightly basic aqueous solutions (e.g., saturated NaHCO₃) and minimize contact time with the aqueous phase. Azetidines can be sensitive to acidic conditions, which can be exacerbated by water.
Polymerization Water can sometimes initiate polymerization of reactive starting materials or the azetidine product itself. Ensure anhydrous conditions. Additionally, consider using high-dilution conditions (slowly adding the substrate to the reaction mixture) to favor intramolecular cyclization over intermolecular polymerization.
Formation of Pyrrolidine In some cases, the formation of a five-membered pyrrolidine ring can compete with azetidine formation. This is often influenced by substrate stereochemistry rather than moisture, but ensuring optimal, anhydrous conditions can help favor the desired kinetic product.

Data Presentation

Table 1: Effect of Solvent Water Content on Azetidine Synthesis Yield (Intramolecular Cyclization)

This table provides a generalized summary based on established principles of organic synthesis. Actual yields are highly dependent on the specific substrate and reaction conditions.

Solvent (THF) Water Content (ppm)Expected OutcomeRationale
< 10 ppm High Yield (>80%) Minimal degradation of moisture-sensitive base and intermediates. The desired reaction pathway is dominant.
~50 ppm Moderate to Good Yield (50-80%) Some base may be quenched. Minor side reactions due to hydrolysis may occur, slightly decreasing yield.
100-200 ppm Low to Moderate Yield (20-50%) Significant quenching of the base. Increased formation of hydrolysis byproducts. Purification becomes more challenging.
> 500 ppm Trace Yield or Reaction Failure (<5%) The majority of the base is quenched by water. Starting material may be recovered, or significant decomposition/polymerization may occur.

Table 2: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)

Drying AgentTimeResidual Water (ppm)Reference
3Å Molecular Sieves24 h< 10 ppm
Neutral Alumina (Column)Single Pass< 10 ppm
Calcium Hydride (CaH₂)24 h~34 ppm
Sodium/Benzophenone StillN/A< 50 ppm

Experimental Protocols

Protocol: Synthesis of 1-Boc-azetidine via Intramolecular Cyclization of N-Boc-3-chloropropylamine

This protocol highlights the critical steps for managing moisture-sensitive reagents.

1. Preparation of Anhydrous Materials:

  • Glassware: All glassware (round-bottom flasks, dropping funnel, condenser) must be oven-dried at 140 °C for at least 4 hours (or overnight) and assembled while hot. The apparatus is then allowed to cool under a positive pressure of dry argon or nitrogen.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is required. Use solvent from a commercial purification system or dry freshly distilled THF over activated 3Å molecular sieves for at least 24 hours. The water content should ideally be confirmed to be < 20 ppm by Karl Fischer titration.

  • Reagents: Sodium hydride (NaH, 60% dispersion in mineral oil) should be from a freshly opened container. N-Boc-3-chloropropylamine should be dried by storing in a desiccator over P₂O₅ under vacuum.

2. Reaction Setup:

  • Under a positive flow of argon, add NaH (1.2 eq.) to a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a rubber septum.

  • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully removing the hexane supernatant via cannula each time. Dry the remaining NaH under a stream of argon.

  • Add anhydrous THF (to make a ~0.1 M solution with respect to the substrate) to the flask via cannula.

3. Cyclization Reaction:

  • Dissolve N-Boc-3-chloropropylamine (1.0 eq.) in anhydrous THF in a separate, dry flask.

  • Transfer this solution to the NaH suspension dropwise via syringe or cannula over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

4. Workup and Purification:

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to 0 °C.

  • Carefully quench the excess NaH by the slow, dropwise addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Activate_Sieves 2. Activate Molecular Sieves (Oven/Vacuum) Dry_Glassware->Activate_Sieves Dry_Solvent 3. Dry Solvent (>24h over sieves) Activate_Sieves->Dry_Solvent Inert_Atmosphere 4. Assemble & Purge Apparatus (Ar/N2) Dry_Solvent->Inert_Atmosphere Add_Reagents 5. Add Anhydrous Reagents (NaH, Substrate) via Syringe/Cannula Inert_Atmosphere->Add_Reagents Run_Reaction 6. Run Reaction (Under positive inert gas pressure) Add_Reagents->Run_Reaction Quench 7. Careful Quenching Run_Reaction->Quench Extract 8. Extraction Quench->Extract Purify 9. Purification Extract->Purify

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting_Low_Yield Start Low Azetidine Yield Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Base Base Activity Issue? Check_Moisture->Check_Base No Action_Dry Action: Rigorously Dry All Components & Use Inert Atmosphere Check_Moisture->Action_Dry Yes Check_LG Leaving Group Quality? Check_Base->Check_LG No Action_Base Action: Use Fresh Base or Titrate Solution Check_Base->Action_Base Yes Action_LG Action: Confirm Activation Step or Use Better Leaving Group Check_LG->Action_LG Yes

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Work-up Procedures for Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the work-up of tert-butoxycarbonyl (Boc) protection reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of Boc-protected compounds.

Troubleshooting Guide

Issue 1: Incomplete or Failed Boc Protection Reaction

If you find that your Boc protection reaction is incomplete or has failed, several factors could be the cause. These may include the low nucleophilicity of the amine, poor solubility of starting materials, an inappropriate choice or amount of base, side reactions, or hydrolysis of the Boc anhydride.[1] A systematic approach to troubleshooting this issue is outlined in the workflow below.

cluster_0 Troubleshooting Incomplete Boc Protection start Incomplete Reaction Observed check_amine Is the amine poorly nucleophilic (e.g., electron-deficient aniline, sterically hindered)? start->check_amine increase_temp Increase reaction temperature or prolong reaction time. check_amine->increase_temp Yes check_solubility Is the starting material fully dissolved? check_amine->check_solubility No end Successful Protection increase_temp->end change_solvent Use a co-solvent (e.g., THF/water) or a different solvent system. check_solubility->change_solvent No check_base Is the base appropriate and used in the correct amount? check_solubility->check_base Yes change_solvent->end optimize_base Screen different bases (e.g., TEA, NaOH, DMAP) and stoichiometry. check_base->optimize_base No check_side_products Are side products observed (e.g., di-Boc, dimers)? check_base->check_side_products Yes optimize_base->end adjust_stoichiometry Use a stoichiometric amount of Boc₂O and monitor the reaction closely. check_side_products->adjust_stoichiometry Yes check_side_products->end No adjust_stoichiometry->end

Caption: Troubleshooting workflow for incomplete Boc protection.

Issue 2: Presence of Excess Boc Anhydride After Reaction

A common issue during work-up is the presence of unreacted di-tert-butyl dicarbonate (Boc₂O). Standard aqueous washes are often insufficient for its complete removal.

Troubleshooting Steps:

  • Quenching: Before the main work-up, quench the excess Boc₂O by adding a nucleophilic amine like N,N-dimethylethylenediamine or imidazole.[1][2]

  • Basic Wash: A mild basic wash with saturated aqueous sodium bicarbonate can help hydrolyze the remaining Boc₂O.[3]

  • Sublimation: For non-polar products, residual Boc₂O can sometimes be removed by sublimation under high vacuum.[3]

  • Chromatography: If other methods fail, purification by column chromatography on silica gel is usually effective.[1]

Issue 3: Difficulty in Removing DMAP

4-Dimethylaminopyridine (DMAP) is often used as a catalyst in Boc protection reactions. Its basic nature can make it challenging to remove from the organic product.

Troubleshooting Steps:

  • Acidic Wash: The most common method is to wash the organic layer with a dilute acidic solution. This protonates the DMAP, rendering it water-soluble and easily extracted into the aqueous phase.

    • Saturated aqueous KHSO₄ is effective and helps in layer separation.[4]

    • Dilute HCl (e.g., 0.1 N to 1M) can also be used, but care must be taken as strong acidic conditions can lead to premature deprotection of the Boc group.[1][4]

    • Washing with an aqueous solution of copper sulfate can also be effective, as DMAP coordinates with the copper.[5]

  • Column Chromatography: If acidic washes are not suitable for your product, DMAP can be removed by flash column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a Boc protection reaction?

A typical aqueous work-up involves quenching the reaction, removing the organic solvent, extracting the product, and washing the organic layer.[1] The organic layer is usually washed sequentially with a dilute acid (e.g., 0.1 N HCl) to remove unreacted amine and basic catalysts, followed by saturated aqueous sodium bicarbonate to remove acidic byproducts, and finally with brine to reduce the water content before drying.[1]

Q2: How can I remove excess Boc anhydride from my reaction mixture?

Excess Boc anhydride can be difficult to remove with simple water washes. Effective methods include quenching the reaction with a nucleophilic amine like imidazole, performing a mild basic wash, or for non-polar products, using sublimation under high vacuum.[3][2] If these methods are not successful, purification by column chromatography is a reliable option.[1]

Q3: I see multiple products in my reaction. What could be the cause?

The formation of multiple products can be due to several factors:

  • N,N-di-Boc Formation: Over-reaction with primary amines can lead to the formation of a di-Boc protected product. Using a stoichiometric amount of Boc₂O and careful reaction monitoring can minimize this.[1]

  • Reaction with Other Functional Groups: Other nucleophilic groups in your substrate, such as hydroxyl or thiol groups, can also react with Boc₂O.[1]

  • Dimerization: In the case of amino acids, a mixed anhydride can form, leading to dimerization. Performing the reaction in aqueous basic conditions can help prevent this.[1]

Q4: My starting material is poorly soluble. How can I improve the reaction?

For starting materials with poor solubility, especially zwitterionic compounds like amino acids, using a co-solvent system such as THF/water or dioxane/water can be effective.[1][3] For amino acids, using aqueous basic conditions (e.g., NaOH in water/dioxane) can improve solubility and reaction rate.[3]

Q5: How can I effectively remove the DMAP catalyst during work-up?

DMAP can be removed by washing the organic layer with a dilute acid solution, such as saturated aqueous KHSO₄ or dilute HCl.[4] This protonates the DMAP, making it soluble in the aqueous layer. Alternatively, washing with an aqueous copper sulfate solution can also remove DMAP.[5]

Data Presentation

Table 1: Comparison of Work-up Methods for Removal of Common Impurities

ImpurityWork-up MethodAdvantagesDisadvantages
Excess Boc Anhydride Quenching with ImidazoleMild and efficient.[2]Requires an additional reagent.
Mild Basic Wash (e.g., NaHCO₃)Simple and readily available reagents.[3]May not be completely effective.
SublimationEffective for non-polar products.[3]Requires high vacuum and may not be suitable for all products.
DMAP Dilute Acid Wash (e.g., KHSO₄, HCl)Highly effective and straightforward.[4]Risk of Boc deprotection with strong acids.[4]
Aqueous CuSO₄ WashGood for acid-sensitive compounds.Introduces metal ions that may need to be removed.
Unreacted Amine Dilute Acid Wash (e.g., 0.1 N HCl)Efficiently removes basic starting materials.[1]Not suitable for acid-sensitive products.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol describes a general procedure for the work-up of a Boc protection reaction performed in an organic solvent.

  • Quenching: If excess Boc anhydride is suspected, add a quenching agent such as N,N-dimethylethylenediamine (1.1 equivalents relative to Boc₂O) and stir for 30 minutes at room temperature.[1]

  • Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.[1] Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine and basic catalysts.[1]

    • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.[1]

    • Wash the organic layer with brine to reduce the amount of dissolved water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]

cluster_1 Standard Aqueous Work-up Workflow start Reaction Mixture quench Quench Excess Boc₂O (Optional) start->quench rotovap Remove Solvent in vacuo quench->rotovap extract Dilute with Organic Solvent and Water for Extraction rotovap->extract wash_acid Wash with Dilute Acid (e.g., 0.1 N HCl) extract->wash_acid wash_base Wash with Saturated NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (If Necessary) concentrate->purify end Pure Boc-Protected Product purify->end

Caption: General experimental workflow for a standard aqueous work-up.

Protocol 2: Work-up for Reactions in Aqueous Media

For Boc protection reactions carried out in aqueous systems, the work-up can often be simplified.[7]

  • Extraction: Once the reaction is complete, add an organic solvent such as dichloromethane or ethyl acetate to the reaction mixture.[7]

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification: The crude product may be pure enough for subsequent steps, or it can be further purified by column chromatography if needed.[7]

References

Technical Support Center: Catalyst Deactivation in Reactions with (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning catalyst deactivation in reactions involving (S)-1-Boc-2-azetidinemethanol. The focus is on providing actionable solutions to common experimental challenges.

Troubleshooting Guides

This section offers structured guidance for diagnosing and resolving issues related to catalyst performance during reactions with this compound.

Guide 1: Low or No Catalytic Activity

Problem: The reaction shows little to no conversion of the starting material.

Potential Cause Diagnostic Check Recommended Solutions
Catalyst Poisoning Analyze starting materials, solvents, and gas streams for common poisons (e.g., sulfur, halides, residual reagents from previous steps). A sudden drop in activity with a new batch of reagents is a strong indicator.[1][2]- Purify all reactants and solvents. Consider passing solvents through a column of activated alumina. - For gas-phase reactions, use an in-line gas purifier. - If sulfur is suspected, consider using a scavenger resin.
Improper Catalyst Activation Review the activation protocol for your specific catalyst. Inconsistent results between batches can point to activation issues.[1]- For catalysts like Pd/C, ensure proper pre-reduction if required by the protocol. - For chiral catalysts prepared in situ, verify the correct stoichiometry and reaction conditions for catalyst formation.
Strong Substrate/Product Inhibition The nitrogen atom in the azetidine ring and the hydroxyl group can coordinate to the metal center, blocking active sites.[3][4] A high initial reaction rate that quickly plateaus may suggest product inhibition.- Adjust the substrate-to-catalyst ratio. A lower substrate concentration might be beneficial. - In some cases, the choice of solvent can modulate substrate/product binding to the catalyst.
Incorrect Reaction Conditions Verify temperature, pressure, and stirring rate against the established protocol.- Ensure the reaction temperature is optimal for catalyst activity without promoting degradation. - Inadequate stirring can lead to poor mass transfer, especially in heterogeneous catalysis.
Guide 2: Gradual Loss of Activity During Reaction

Problem: The reaction starts as expected but slows down or stops before completion.

Potential Cause Diagnostic Check Recommended Solutions
Fouling or Coking The spent catalyst may appear clumped or discolored. Characterization techniques like Temperature-Programmed Oxidation (TPO) can confirm the presence of carbonaceous deposits.[2]- Optimize reaction conditions (lower temperature, different solvent) to minimize side reactions leading to coke formation. - Implement a catalyst regeneration protocol (see FAQs below).
Sintering of Metal Particles This is more common at elevated temperatures. Analysis of the spent catalyst by Transmission Electron Microscopy (TEM) can reveal an increase in metal particle size.[5]- Operate at the lowest effective temperature. - Ensure efficient heat dissipation, especially for highly exothermic reactions.
Leaching of Active Metal Analyze the reaction mixture filtrate for the presence of the catalytic metal using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).[5]- Choose a more robust catalyst support. - Modify the solvent or pH to minimize metal dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound and what are their typical deactivation pathways?

A1: The most common applications involve hydrogenation or related reductive processes. The choice of catalyst depends on the specific transformation:

Catalyst Common Application Primary Deactivation Mechanisms
Palladium on Carbon (Pd/C) Hydrogenation, Reductive AminationPoisoning by nitrogen-containing compounds, Fouling (coking), Sintering, Leaching.[1][5]
Raney® Nickel Hydrogenation, Reductive AminationStrong chemisorption of amines and nitriles, Poisoning by sulfur compounds.[6][7]
Chiral Ruthenium Complexes Asymmetric HydrogenationLigand degradation, Substrate/product inhibition through coordination.[1]

Q2: How does the structure of this compound contribute to catalyst deactivation?

A2: Several structural features can contribute to catalyst deactivation:

  • Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal sites of the catalyst, acting as a Lewis base and poisoning the catalyst.[3]

  • Hydroxyl Group: The alcohol functionality can also coordinate to the metal center, potentially competing with the desired substrate binding.

  • Boc Protecting Group: While generally stable, under certain conditions, the Boc group or its byproducts upon partial decomposition could contribute to fouling.

Q3: What are the general principles for regenerating a deactivated catalyst after a reaction with this compound?

A3: The regeneration strategy depends on the catalyst and the deactivation mechanism:

Catalyst Deactivation Mechanism Regeneration Protocol
Pd/C Fouling/Coking1. Solvent Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent, or a more polar one like methanol) to remove adsorbed organic species. 2. Drying: Dry the catalyst under vacuum. 3. Oxidation: Carefully heat the catalyst in a controlled flow of air or diluted oxygen (e.g., 200-400 °C) to burn off carbon deposits.[1]
Raney® Nickel Adsorbed Species1. Solvent Washing: Thoroughly wash the catalyst with a solvent like methanol. 2. Acid/Base Treatment: A common method involves washing with a dilute aqueous organic acid (e.g., acetic acid) followed by a dilute base (e.g., NaOH).[6][8] 3. Hydrogen Treatment: Heating the catalyst under a hydrogen atmosphere can sometimes restore activity.[6][9]
Ruthenium Complexes Adsorbed SpeciesFor supported Ru catalysts, a similar solvent washing and mild thermal treatment as for Pd/C can be attempted. For homogeneous catalysts, regeneration is often not feasible, and focus should be on preventing deactivation.[1]

Q4: Can I reuse a catalyst without regeneration?

A4: While sometimes possible for a limited number of cycles if deactivation is minimal, it is generally not recommended without proper analysis. A decline in yield, selectivity, or reaction rate is indicative of deactivation. For robust and reproducible results, a regeneration step or the use of fresh catalyst is advisable.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of a suitable precursor to an this compound derivative.

  • Catalyst Preparation (In Situ): In an inert atmosphere glovebox, dissolve the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and the chiral phosphine ligand in a degassed solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for the time specified in the literature to form the active catalyst.

  • Reaction Setup: In the glovebox, add the substrate and any required additives to a high-pressure autoclave.

  • Hydrogenation: Transfer the prepared catalyst solution to the autoclave. Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm) and heat to the reaction temperature (e.g., 25-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method, such as hydrogen uptake or periodic sampling and analysis by HPLC or GC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst (if heterogeneous). The filtrate can then be concentrated and the product purified by standard methods like column chromatography.

Protocol 2: Regeneration of Raney® Nickel Deactivated by an N-Boc Amino Alcohol

This is a general procedure and should be optimized for your specific case.

  • Initial Wash: After the reaction, carefully decant the solvent and wash the Raney® Nickel catalyst several times with the reaction solvent to remove residual product and starting material.

  • Methanol Wash: Further wash the catalyst with methanol (3-4 times) to remove more polar impurities.

  • Aqueous Acid Wash: Suspend the catalyst in a dilute aqueous solution of acetic acid (e.g., 5-10 vol%) and stir at room temperature for 30-60 minutes.[6]

  • Water Wash: Decant the acid solution and wash the catalyst repeatedly with deionized water until the washings are neutral.

  • Aqueous Base Wash: Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 1-2 wt%) and stir at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.[6]

  • Final Wash and Storage: Decant the basic solution and wash the catalyst with deionized water until neutral. Store the regenerated catalyst under water or a suitable solvent.

Safety Note: Raney® Nickel is pyrophoric and must be handled with care, always under a liquid.

Visualizations

CatalystDeactivationTroubleshooting start Low or No Catalytic Activity poisoning Catalyst Poisoning? start->poisoning activation Improper Activation? poisoning->activation No purify Purify Reagents & Solvents poisoning->purify Yes inhibition Substrate/Product Inhibition? activation->inhibition No protocol Follow Activation Protocol Strictly activation->protocol Yes conditions Incorrect Conditions? inhibition->conditions No adjust Adjust Substrate Concentration inhibition->adjust Yes verify Verify Temp, Pressure, Stirring conditions->verify Yes end Activity Restored purify->end protocol->end adjust->end verify->end

Caption: Troubleshooting workflow for low catalytic activity.

CatalystDeactivationMechanisms substrate This compound catalyst Active Catalyst (e.g., Pd, Ni, Ru) substrate->catalyst Reaction deactivated_catalyst Deactivated Catalyst catalyst->deactivated_catalyst Deactivation via poisoning Poisoning (N-coordination) deactivated_catalyst->poisoning fouling Fouling (Coking) deactivated_catalyst->fouling sintering Sintering (High Temp) deactivated_catalyst->sintering leaching Leaching (Solvent Effects) deactivated_catalyst->leaching

Caption: Common catalyst deactivation pathways.

References

Validation & Comparative

1H and 13C NMR data for (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of NMR Spectral Data for (S)-1-Boc-2-azetidinemethanol and Related Azetidine Derivatives

For researchers and professionals in drug development and chemical synthesis, understanding the precise structural features of chiral building blocks is paramount. This compound is a valuable intermediate, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. This guide provides a comparative analysis of its expected ¹H and ¹³C NMR data alongside experimentally determined data for structurally related N-Boc-azetidine derivatives.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several N-Boc-azetidine derivatives. While specific experimental data for this compound is not detailed in the provided search results, expected values can be inferred from the data for similar structures. The comparison to other substituted azetidines provides a valuable reference for spectral interpretation.

Table 1: Comparative ¹H NMR Data for N-Boc-Azetidine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
This compound (Expected) CDCl₃~4.1-3.9 (m, 1H, H2), ~3.8-3.6 (m, 2H, CH₂OH), ~3.8-3.6 (m, 2H, H4), ~2.3-2.1 (m, 2H, H3), 1.45 (s, 9H, C(CH₃)₃)
1-tert-Butoxycarbonyl-2-phenylazetidine [1]CDCl₃7.35-7.24 (m, 5H), 5.18 (m, 1H), 3.99 (t, J=7.6 Hz, 2H), 2.62 (m, 1H), 2.13 (m, 1H), 1.33 (m, 9H)
1-tert-Butoxycarbonyl-2,2-diphenylazetidine [1]CDCl₃7.64-7.54 (m, 4H), 7.48-7.32 (m, 6H), 5.23 (m, 1H), 4.00 (t, J=7.6 Hz, 2H), 2.64 (m, 1H), 2.18 (m, 1H), 1.35 (br. s., 9H)
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate [1]CDCl₃7.44 (d, J=7.1 Hz, 1H), 7.20 (t, J=7.3 Hz, 1H), 7.16 (t, J=7.3 Hz, 1H), 7.12 (d, J=7.1 Hz, 1H), 5.38 (m, 1H), 4.05-3.86 (m, 2H), 2.67 (m, 1H), 2.23 (s, 3H), 1.98 (m, 1H), 1.37 (br. s., 9H)

Table 2: Comparative ¹³C NMR Data for N-Boc-Azetidine Derivatives

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
This compound (Expected) CDCl₃~156.0 (C=O), ~80.0 (C(CH₃)₃), ~65.0 (CH₂OH), ~60.0 (C2), ~47.0 (C4), ~28.5 (C(CH₃)₃), ~24.0 (C3)
1-tert-Butoxycarbonyl-2-phenylazetidine [1]CDCl₃156.5, 142.5, 128.3, 127.2, 125.8, 79.4, 65.6, 46.4, 28.2, 25.6
1-tert-Butoxycarbonyl-2,2-diphenylazetidine [1]CDCl₃156.6, 141.6, 140.9, 128.7, 127.5, 127.2, 126.6, 126.3, 79.5, 64.0, 46.7, 28.3, 25.4
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate [1]CDCl₃156.8, 140.3, 133.7, 129.9, 126.0, 124.6, 79.5, 61.9, 46.4, 28.3, 24.8, 18.8

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on standard practices for the characterization of organic molecules.

General NMR Spectroscopy Protocol:

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely.

  • Instrument Setup: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2][3] The instrument is tuned and locked to the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For a typical sample, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbons attached to protons (Nuclear Overhauser Effect).

    • A wider spectral width (e.g., 200-240 ppm) is required.[4]

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are often necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube prep_sample->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup Lock, Tune, and Shim load_sample->setup acquire Acquire 1H and 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Chemical Shifts phase_base->reference integrate Integration of 1H Signals reference->integrate coupling Analysis of Coupling Patterns (J-values) reference->coupling assign Assign Peaks to Specific Nuclei integrate->assign coupling->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for NMR Spectroscopy.

This guide provides a foundational comparison for the NMR analysis of this compound and related compounds. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound of interest.

References

Comparative Guide to the Mass Spectrometry Analysis of (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral building blocks is paramount to ensure the quality, efficacy, and safety of synthesized molecules. (S)-1-Boc-2-azetidinemethanol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of mass spectrometry analysis for this compound with other relevant analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides information on the purity of the compound.

The tert-butyloxycarbonyl (Boc) protecting group exhibits a characteristic fragmentation pattern in mass spectrometry.[1][2] Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, fragmentation of the Boc group is a dominant process.

Expected Fragmentation Pattern:

The mass spectrum of this compound (Molecular Weight: 187.24 g/mol ) is expected to show several characteristic fragments.[3][4] The primary fragmentation pathways involve the loss of components of the Boc group.[2] A study on a similar compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine, showed characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da).[1]

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss Ionization Mode
188.128[M+H]⁺ESI
210.110[M+Na]⁺ESI
132.123[M-C₄H₈+H]⁺ (Loss of isobutylene)ESI/EI
88.071[M-Boc+H]⁺ (Loss of Boc group)ESI/EI
57.070[C₄H₉]⁺ (tert-butyl cation)ESI/EI

Comparison with Alternative Analytical Techniques

While mass spectrometry is essential for structural confirmation, other analytical techniques are often better suited for determining chemical purity and, crucially, enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for these purposes.[][6][] Supercritical Fluid Chromatography (SFC) is also gaining prominence as a powerful technique for chiral separations.[]

Table 2: Performance Comparison of Analytical Techniques for this compound

Analytical Technique Parameter Measured Key Advantages Key Disadvantages Typical Performance
GC-MS Molecular Weight, Purity, StructureHigh resolution, sensitive detectionRequires derivatization for some compounds, thermal degradation possiblePurity >95% achievable
Chiral HPLC Enantiomeric Excess, PurityDirect separation of enantiomers, high accuracyCan be time-consuming, requires specific chiral columnsEnantiomeric excess >98% determinable[8][9]
Chiral SFC Enantiomeric Excess, PurityFast separations, reduced solvent consumptionRequires specialized instrumentationHigh-throughput screening possible[]
NMR Spectroscopy Structural ConfirmationUnambiguous structure elucidationLower sensitivity than MS, not ideal for purityConfirms presence of key functional groups

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general method for the analysis of Boc-protected amino alcohols and can be adapted for this compound.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

This protocol is adapted from methods used for similar N-Boc protected chiral alcohols and may require optimization.[8]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting composition is 90:10 (v/v). The ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Experimental_Workflow General Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample (S)-1-Boc-2- azetidinemethanol Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Purity & MW HPLC Chiral HPLC Analysis Dissolution->HPLC Enantiomeric Purity NMR NMR Spectroscopy Dissolution->NMR Structure MS_Data Mass Spectrum (Purity, MW, Structure) GCMS->MS_Data HPLC_Data Chromatogram (Enantiomeric Excess, Purity) HPLC->HPLC_Data NMR_Data NMR Spectrum (Structural Confirmation) NMR->NMR_Data

Caption: General analytical workflow for the characterization of this compound.

Fragmentation_Pathway Characteristic MS Fragmentation of this compound Parent [M+H]⁺ m/z = 188 Frag1 [M - C₄H₈ + H]⁺ m/z = 132 (Loss of Isobutylene) Parent->Frag1 - 56 Da Frag2 [M - Boc + H]⁺ m/z = 88 (Loss of Boc group) Parent->Frag2 - 100 Da Frag3 [C₄H₉]⁺ m/z = 57 (tert-butyl cation) Parent->Frag3

Caption: Key fragmentation pathways for this compound in mass spectrometry.

References

Comparative FT-IR Spectral Analysis: (S)-1-Boc-2-azetidinemethanol vs. (S)-1-Boc-2-pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Interpreting and Differentiating Chiral Azetidine and Pyrrolidine Scaffolds via Infrared Spectroscopy.

In the landscape of modern drug discovery and organic synthesis, small, chiral heterocyclic scaffolds such as azetidines and pyrrolidines are of paramount importance. Their conformational rigidity and stereochemical complexity make them valuable building blocks for a wide array of bioactive molecules. The protection of their nitrogen atom, commonly with a tert-butyloxycarbonyl (Boc) group, is a routine step in multi-step syntheses. Verifying the structural integrity of these intermediates is critical, and Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive first pass.

This guide provides a comparative analysis of the expected FT-IR spectrum of (S)-1-Boc-2-azetidinemethanol and its close structural analog, (S)-1-Boc-2-pyrrolidinemethanol. While both molecules share the same key functional groups—a Boc-protected amine, a secondary carbon--methanol substituent, and a saturated heterocyclic ring—the difference in ring size between the four-membered azetidine and the five-membered pyrrolidine is expected to manifest in distinct spectral features, primarily in the fingerprint region.

Comparative Analysis of Characteristic FT-IR Absorptions

The following table summarizes the expected and reported FT-IR peak positions for this compound and (S)-1-Boc-2-pyrrolidinemethanol. The data is compiled from established spectral correlation tables and data for analogous compounds.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)(S)-1-Boc-2-pyrrolidinemethanol (Reported/Expected, cm⁻¹)Key Comparative Notes
Alcohol O-H stretch~3400 (broad)~3400 (broad)A broad absorption due to hydrogen bonding is expected for both.
Alkyl C-H stretch2850-29802850-2980Characteristic alkane C-H stretches from the ring, Boc group, and CH₂OH.
Boc Group C=O stretch (urethane)~1690~1688[1]Strong, sharp absorption characteristic of the Boc protecting group's carbonyl.[1]
Boc Group C-O stretch1365 & 1390~1370[1]Often appear as a doublet, characteristic of the tert-butyl group.
Boc Group C-O stretch (urethane)~1160~1160Strong band associated with the O-C(O)N linkage.
Alcohol C-O stretch~1030-1050~1040Position can be influenced by the ring structure.
Azetidine Ring C-N stretch~1220-1240[2]N/AThis vibration in the strained four-membered ring is a key differentiator.
Pyrrolidine Ring C-N stretchN/A~1150-1200[2]Typically found at a lower wavenumber compared to the azetidine C-N stretch.[2]
Ring Vibrations Ring deformation/puckering~650-750[3]Lower frequencyThe higher ring strain in azetidine leads to higher frequency ring deformation modes.[3]

Experimental Protocol: FT-IR Spectrum Acquisition

This protocol details the methodology for obtaining a high-quality FT-IR spectrum of a viscous liquid or low-melting solid, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the key functional groups and obtain a characteristic fingerprint spectrum of the analyte.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for atmospheric and instrumental interferences.

    • Typical Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹[4]

      • Resolution: 4 cm⁻¹[4]

      • Number of Scans: 16-32[4]

  • Sample Application:

    • Place a small drop of the liquid sample of this compound directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount onto the crystal and apply gentle pressure with the integrated press to ensure good contact.[4]

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum by performing baseline correction and peak picking.

    • Identify the characteristic absorption bands and assign them to their corresponding functional groups using the comparative data table and standard correlation charts.

Workflow for Comparative FT-IR Analysis

The logical flow from sample handling to comparative spectral interpretation is crucial for accurate analysis.

FT_IR_Analysis_Workflow FT-IR Comparative Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Interpretation Sample1 This compound SampleSpec Acquire Sample Spectrum Sample1->SampleSpec Sample2 Alternative: (S)-1-Boc-2-pyrrolidinemethanol Sample2->SampleSpec ATR Clean ATR Crystal Background Acquire Background (4000-400 cm⁻¹) ATR->Background Background->SampleSpec Process Baseline Correction & Peak Picking SampleSpec->Process Assign Assign Peaks to Functional Groups Process->Assign Compare Compare Spectra: - Functional Group Region - Fingerprint Region Assign->Compare Differentiate Identify Key Differences (e.g., C-N Stretch, Ring Modes) Compare->Differentiate Conclusion Structural Confirmation or Differentiation Differentiate->Conclusion

Caption: Workflow for comparative FT-IR analysis of protected amino alcohols.

References

Comparing SFC and HPLC for chiral amine separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Chiral Amine Separation

For researchers, scientists, and drug development professionals, the efficient and accurate separation of chiral amines is a critical step in the discovery, development, and quality control of pharmaceuticals. Chiral amines are fundamental building blocks in many active pharmaceutical ingredients, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages, particularly in terms of speed and environmental impact.[2][3]

This guide provides an objective comparison of SFC and HPLC for the enantiomeric separation of chiral amines, supported by experimental data and detailed methodologies.

Performance Comparison: SFC vs. HPLC

SFC often demonstrates significant advantages in terms of analysis speed and reduced solvent consumption.[2][4] The low viscosity and high diffusivity of supercritical fluids, typically carbon dioxide, allow for higher flow rates and faster equilibration times compared to the liquid mobile phases used in HPLC.[3] This translates to higher throughput, a crucial factor in high-throughput screening environments common in the pharmaceutical industry.[2]

While HPLC, particularly in normal-phase mode, can sometimes provide superior resolution at the cost of longer analysis times, SFC often provides better peak symmetries.[2] The choice between the two techniques may, therefore, depend on the specific priorities of the analysis, whether it be speed, resolution, or "green" chemistry.

Quantitative Data Summary

The following tables summarize the performance of SFC and HPLC for the separation of a selection of chiral primary amines using a cyclofructan-based chiral stationary phase (CSP).

Table 1: SFC Chromatographic Results for Chiral Amine Separation [2]

AnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
1-Phenylethylamine80:20 CO₂/Methanol (0.3% TFA, 0.2% TEA)3.02.1, 2.32.10
1-(1-Naphthyl)ethylamine80:20 CO₂/Methanol (0.3% TFA, 0.2% TEA)3.03.5, 4.13.50
Tranylcypromine80:20 CO₂/Methanol (0.3% TFA, 0.2% TEA)3.02.8, 3.22.80
2-Amino-1,2-diphenylethanol80:20 CO₂/Methanol (0.3% TFA, 0.2% TEA)3.04.5, 5.54.20

Table 2: HPLC (Normal Phase) Chromatographic Results for Chiral Amine Separation [2]

AnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
1-Phenylethylamine80:20 Hexane/Ethanol (0.3% TFA, 0.2% TEA)1.08.2, 9.53.90
1-(1-Naphthyl)ethylamine80:20 Hexane/Ethanol (0.3% TFA, 0.2% TEA)1.012.1, 15.36.10
Tranylcypromine80:20 Hexane/Ethanol (0.3% TFA, 0.2% TEA)1.09.5, 11.24.50
2-Amino-1,2-diphenylethanol80:20 Hexane/Ethanol (0.3% TFA, 0.2% TEA)1.015.8, 19.15.80

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative protocols for SFC and HPLC chiral amine separations.

SFC Experimental Protocol

This protocol is based on the separation of chiral primary amines on a cyclofructan-based CSP.[2]

  • Column: Larihc CF6-P (Cyclofructan 6), 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Supercritical CO₂ and Methanol (as a modifier) with additives. A common mobile phase composition is 80:20 (v/v) CO₂/Methanol containing 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).[2]

  • Flow Rate: 3.0 mL/min[2]

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic amine in the mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.

HPLC Experimental Protocol

This protocol outlines a typical normal-phase HPLC method for the separation of chiral amines using a polysaccharide-based CSP.[1]

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., Ethanol or Isopropanol). A common starting condition is 80:20 (v/v) n-Hexane/Ethanol with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic amine in the mobile phase to a concentration of 1 mg/mL.

Workflow for Chiral Amine Separation Method Development

The following diagram illustrates a generalized workflow for developing a chiral separation method using either SFC or HPLC.

G cluster_0 Method Development Workflow racemic_amine Racemic Amine Sample method_selection Select Technique: SFC or HPLC racemic_amine->method_selection csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclofructan) method_selection->csp_screening mobile_phase_optimization Optimize Mobile Phase - Modifier/Solvent Ratio - Additives (Acidic/Basic) csp_screening->mobile_phase_optimization parameter_optimization Optimize Instrumental Parameters - Flow Rate - Temperature - Back Pressure (SFC) mobile_phase_optimization->parameter_optimization method_validation Method Validation - Resolution (Rs) - Selectivity (α) - Repeatability parameter_optimization->method_validation enantiopure_amines Separated Enantiopure Amines method_validation->enantiopure_amines

Caption: A generalized workflow for chiral amine separation method development.

Conclusion

Both SFC and HPLC are highly effective techniques for the enantiomeric separation of chiral amines. SFC often provides a faster and more environmentally friendly alternative to HPLC, with comparable or, in some cases, improved chromatographic performance, particularly in terms of peak shape.[2] HPLC, however, remains a robust and widely used technique, with a vast library of established methods and applications.[1] The choice between SFC and HPLC will ultimately depend on the specific requirements of the analysis, including the desired throughput, resolution, and the chemical nature of the analyte. For high-throughput screening and "green" chemistry initiatives, SFC presents a compelling option. For applications where the highest resolution is paramount and speed is a secondary concern, traditional HPLC methods may be preferred.

References

A Comparative Guide to (S)-1-Boc-2-azetidinemethanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures with specific stereochemistry. The four-membered azetidine ring, a "privileged" scaffold, imparts unique conformational constraints and physicochemical properties to drug candidates.[1] This guide provides an objective comparison of this compound with relevant alternatives, supported by representative analytical data and detailed experimental protocols.

Section 1: Certificate of Analysis and Key Quality Attributes

A Certificate of Analysis (CoA) is crucial for ensuring the quality and consistency of starting materials in drug synthesis. Below is a table summarizing typical quality attributes for this compound compared to a common alternative, (S)-1-Boc-2-pyrrolidinemethanol, which features a five-membered ring.[2]

Table 1: Comparison of Typical Product Specifications

ParameterThis compound(S)-1-Boc-2-pyrrolidinemethanolKey Consideration
Appearance White to Off-White SolidWhite to Off-White SolidPhysical state can affect handling and solubility.
Molecular Formula C₉H₁₇NO₃[3]C₁₀H₁₉NO₃[4]The difference in one carbon atom impacts molecular weight and lipophilicity.
Molecular Weight 187.24 g/mol [3]201.26 g/mol [4]Affects molar calculations for reactions.
Purity (HPLC) ≥ 98.0%≥ 98.0%High purity is essential to avoid side reactions and impurities in the final product.
Optical Purity (ee%) ≥ 99.0%≥ 99.0%Critical for ensuring stereospecificity in the target molecule.
Specific Rotation [α]²⁰/D approx. -65° (c=1, CHCl₃)[α]²³/D approx. -50° (c=1.3, CHCl₃)[4]Confirms the enantiomeric identity and purity.
Melting Point 48-52 °C60-64 °C[4]Influences choice of reaction and storage conditions.

Note: Specific values may vary by batch. Data is representative.

Section 2: Performance in a Comparative Synthesis

The choice of a chiral building block directly impacts reaction outcomes. The azetidine ring's inherent strain (approx. 25.4 kcal/mol) influences its reactivity compared to the less strained pyrrolidine ring (5.4 kcal/mol).[1] To illustrate this, we compare their performance in a standard O-alkylation reaction to synthesize a chiral ether, a common step in drug development.

Table 2: Comparative Reaction Performance Data (O-Alkylation)

Building BlockReaction TimeYield (%)Purity (HPLC)
This compound12 hours85%>99%
(S)-1-Boc-2-pyrrolidinemethanol18 hours78%>99%
(S)-1-Boc-3-pyrrolidinol[5]16 hours81%>99%

The higher reactivity of the azetidine derivative, likely due to ring strain and stereoelectronic factors, can lead to shorter reaction times and potentially higher yields under identical conditions.

Section 3: Experimental Protocols

Detailed and reproducible protocols are essential for consistent results.

Protocol 1: Purity and Enantiomeric Excess Determination by Chiral HPLC

This method is fundamental for verifying the quality of the incoming chiral building block.[6]

Objective: To determine the chemical and enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a UV detector.[7]

  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralcel AD-H or equivalent).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.[7]

  • Data Analysis: Chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Enantiomeric excess (ee%) is calculated using the formula: ee% = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

Protocol 2: Comparative O-Alkylation via Williamson Ether Synthesis

Objective: To compare the reaction efficiency of this compound and its alternatives in a standard O-alkylation reaction.

  • Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise to the solution.

  • Reaction Monitoring: Let the reaction proceed at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

  • Analysis: Characterize the final product and determine the yield and purity via NMR and HPLC. Repeat the exact procedure for the alternative building blocks to ensure a valid comparison.

Section 4: Visualized Workflows and Relationships

Diagrams help clarify complex processes and relationships, aiding in experimental design and selection of reagents.

G cluster_0 Structural Comparison A (S)-1-Boc-2- azetidinemethanol B (S)-1-Boc-2- pyrrolidinemethanol A->B Ring Size (4 vs 5) C (S)-1-Boc-3- pyrrolidinol A->C Ring Size & Isomer B->C Positional Isomer

Caption: Structural relationship between the primary compound and its alternatives.

G start Start: Chiral Amino Alcohol deprotonation 1. Deprotonation (NaH in THF) start->deprotonation alkylation 2. Alkylation (R-X) deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC/HPLC) alkylation->monitoring quench 4. Aqueous Quench (NH4Cl) monitoring->quench workup 5. Extraction & Work-up (EtOAc/Brine) quench->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product: Chiral Ether purify->product

Caption: General experimental workflow for the O-alkylation synthesis.

References

A Comparative Guide to the Structural Confirmation of (S)-1-Boc-2-azetidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of chiral molecules is a cornerstone of modern drug discovery and development. For intermediates such as (S)-1-Boc-2-azetidinemethanol, a valuable building block in the synthesis of novel therapeutics, unambiguous determination of its absolute stereochemistry is critical. This guide provides an objective comparison of key analytical techniques for the structural and stereochemical confirmation of this compound and its derivatives, supported by experimental data and detailed protocols.

Introduction

This compound is a chiral synthetic intermediate featuring a protected amine and a primary alcohol. Its rigid four-membered ring and defined stereocenter make it a sought-after component in the design of constrained peptides and other complex molecular architectures. Verifying the enantiomeric purity and absolute configuration of this and related derivatives is essential to ensure the desired biological activity and safety profile of the final drug candidate. This guide explores and compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and derivatization techniques for this purpose.

Comparison of Analytical Techniques for Structural Confirmation

The choice of analytical method for the structural confirmation of this compound derivatives depends on the specific requirements of the analysis, including the need for quantitative enantiomeric purity assessment, confirmation of the chemical structure, or determination of the absolute configuration.

TechniqueInformation ProvidedKey Performance MetricsThroughput
Chiral HPLC Enantiomeric purity (e.g., enantiomeric excess, ee%)Resolution (Rs), Selectivity (α), Retention Times (tR)High
¹H & ¹³C NMR Gross structural confirmation, presence of impuritiesChemical Shift (δ), Coupling Constants (J)High
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) Absolute configuration, enantiomeric purityDiastereomeric signal separation (Δδ)Medium
Optical Rotation Confirmation of chirality, comparison to known standardsSpecific Rotation [α]High
Mass Spectrometry (MS) Molecular weight confirmationMass-to-charge ratio (m/z)High

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various analytical techniques for the characterization of this compound and its derivatives.

Table 1: Spectroscopic and Physical Properties of this compound

ParameterValue/Description
¹H NMR (CDCl₃, 500 MHz) δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[1]
¹³C NMR (CDCl₃, 126 MHz) δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[1]
Optical Rotation [α]²⁰D = -76 to -72° (c = 1 in MeOH)
Mass (HRMS, ESI-TOF) m/z calcd. for C₉H₁₈NO₃ [M+H]⁺: 188.1281, Found: (Data for a closely related derivative is often used for confirmation).

Table 2: Comparison of Chiral HPLC and NMR with Derivatization for Enantiomeric Purity

ParameterChiral HPLC (Direct Method)¹H NMR with Mosher's Ester Derivatization (Indirect Method)
Principle Differential interaction of enantiomers with a chiral stationary phase.Conversion of enantiomers into diastereomers with distinguishable NMR signals.
Typical Resolution (Rs) > 1.5 for baseline separationNot directly applicable; separation is observed in the NMR spectrum.
Key Data Retention times of (S) and (R) enantiomers.Chemical shift difference (Δδ) between diastereomeric protons.
Example Data For a similar N-Boc protected amino alcohol on a polysaccharide-based CSP, baseline separation is often achieved.Significant Δδ values are observed for protons near the stereocenter.
Advantages High precision and accuracy for ee determination.Provides information on absolute configuration.
Disadvantages Requires a specific chiral column and method development.Requires synthesis of derivatives; may have lower precision for ee than HPLC.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is a cornerstone for determining the enantiomeric purity of chiral compounds.

Objective: To separate and quantify the (S) and (R)-enantiomers of 1-Boc-2-azetidinemethanol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® IC or a similar column is recommended for N-Boc protected compounds.[2]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (IPA) is a common starting point for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v).

  • For improved peak shape and resolution, a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), may be added (e.g., 0.1%).

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (due to the Boc-group chromophore).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

This technique is a powerful method for determining the absolute configuration of chiral alcohols.[3][4][5]

Objective: To determine the absolute configuration of the stereocenter in 1-Boc-2-azetidinemethanol by forming diastereomeric Mosher's esters.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Esterification (prepare two separate reactions):

    • In a dry NMR tube or small reaction vial, dissolve a few milligrams of this compound in anhydrous DCM.

    • Add a slight excess of anhydrous pyridine.

    • To one reaction, add a slight excess of (R)-MTPA-Cl. To the other, add a slight excess of (S)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester derivatives.

    • Assign the proton signals for both diastereomers, paying close attention to the protons on the azetidine ring and the hydroxymethyl group.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Based on the established model for Mosher's esters, a positive Δδ for a given proton indicates that it is on one side of the MTPA plane, while a negative Δδ indicates it is on the other.[3][5] This spatial arrangement allows for the assignment of the absolute configuration of the original alcohol.

Visualization of Experimental Workflows

Experimental Workflow for Structural Confirmation

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_results Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis product This compound Derivative synthesis->product nmr ¹H & ¹³C NMR product->nmr Gross Structure ms Mass Spectrometry product->ms Molecular Weight optical_rotation Optical Rotation product->optical_rotation Chirality Check chiral_hplc Chiral HPLC product->chiral_hplc Enantiomeric Purity derivatization Derivatization (e.g., Mosher's Esters) product->derivatization confirmed Structure Confirmed nmr->confirmed ms->confirmed optical_rotation->confirmed chiral_hplc->confirmed nmr_derivatives NMR of Diastereomers derivatization->nmr_derivatives Absolute Configuration nmr_derivatives->confirmed Chiral Analysis Logic Decision Tree for Chiral Analysis start Chiral Molecule (this compound) question1 Need Quantitative Enantiomeric Purity? start->question1 question2 Need Absolute Configuration? question1->question2 No chiral_hplc Chiral HPLC question1->chiral_hplc Yes mosher NMR with Chiral Derivatizing Agent question2->mosher Yes optical_rotation Optical Rotation (Comparison to Standard) question2->optical_rotation No (and standard is known) chiral_hplc->question2 Also provides purity data mosher->chiral_hplc Can also indicate purity

References

Safety Operating Guide

Safe Disposal of (S)-1-Boc-2-azetidinemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like (S)-1-Boc-2-azetidinemethanol is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of this compound, addressing its hazardous nature, proper waste management procedures, and immediate safety protocols. Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Hazard Assessment and Safety Precautions

There is conflicting information regarding the GHS classification of this compound. PubChem's database classifies it as "Acute Toxicity 3," with the hazard statement H301: "Toxic if swallowed"[1]. However, safety data sheets (SDS) from some suppliers state that it is "Not a hazardous substance or mixture"[2]. Given this discrepancy, it is imperative to handle the compound with caution, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃PubChem[1]
Molecular Weight 187.24 g/mol PubChem[1]
Appearance Colorless to yellow clear liquidTCI[3]
XLogP3-AA 0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Experimental Protocol: Standard Disposal Procedure

The disposal of this compound must be carried out in strict accordance with all applicable country, federal, state, and local regulations. The following is a general protocol for its proper disposal.

Step 1: Waste Identification and Segregation
  • Treat all waste containing this compound as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible chemicals can react, potentially leading to violent reactions or the release of toxic gases.

  • Segregate the waste into clearly labeled containers for solids and liquids.

Step 2: Waste Collection and Storage
  • Use chemically compatible and leak-proof containers for waste collection. High-density polyethylene (HDPE) or polypropylene (PP) containers are generally recommended for organic compounds.

  • If in good condition, the original product container can be used for waste collection.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations.

  • Keep the waste container securely closed, only opening it to add more waste.

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

Step 3: Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment before addressing the spill.

  • Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Containerize: Carefully collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area and any affected equipment.

Step 4: Final Disposal
  • Contact your institution's EHS office or a licensed chemical waste disposal contractor for the pickup and final disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Mandatory Visualizations

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Path cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., residual chemical, contaminated items) fume_hood->waste_gen identify_waste Identify as Hazardous Waste waste_gen->identify_waste segregate Segregate Liquid and Solid Waste identify_waste->segregate label_container Use Labeled, Compatible Containers (e.g., HDPE, PP) segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS or Licensed Contractor for Pickup store_saa->contact_ehs spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate Treat as Hazardous Waste absorb Absorb with Inert Material evacuate->absorb Treat as Hazardous Waste collect_spill Collect in Sealed Container absorb->collect_spill Treat as Hazardous Waste collect_spill->identify_waste Treat as Hazardous Waste end End: Proper Disposal by Contractor contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of (S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9). The guidance herein is compiled from available safety data for the compound and structurally similar chemicals to ensure the safety of researchers and laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[1] Due to the potential for severe health effects, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical safety goggles or a full-face shield where splashing is possible. Standard safety glasses are not sufficient.Protects against accidental splashes of the chemical, which could cause serious eye irritation.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and change them frequently.Prevents skin contact, which can cause irritation. Double gloving is recommended for enhanced protection.
Body A laboratory coat or a chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls are recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder that could become airborne, or if working in a poorly ventilated area.Minimizes the risk of inhaling airborne particles or aerosols. All handling should ideally be conducted within a certified chemical fume hood.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Equipment Gather_PPE->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_and_Dispense Weigh and Dispense in Fume Hood Don_PPE->Weigh_and_Dispense Conduct_Experiment Conduct Experiment Weigh_and_Dispense->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment and Glassware Conduct_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Assemble all necessary PPE as detailed in Table 1.

    • Ensure a certified chemical fume hood is in proper working order.

    • Have an emergency spill kit readily available.

  • Handling and Experimentation :

    • Always wear the appropriate PPE before handling the chemical.

    • Conduct all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Use dedicated, clean spatulas and glassware.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Ingestion Toxic if swallowed. [1] Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.

Spill Management Protocol
  • Evacuate and Ventilate : Clear the immediate area of the spill and ensure adequate ventilation, preferably within a fume hood.

  • Containment : Prevent the further spread of the spilled material. For solid spills, avoid generating dust.

  • Collection : Carefully sweep or scoop up the spilled material using non-sparking tools. Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • Containerization : Place the collected material into a suitable, clearly labeled, and closed container for disposal.

  • Cleaning : Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Workflow

Waste Disposal Workflow for this compound Collect_Waste Collect Waste in Designated Container Label_Container Label Container as 'Hazardous Waste' with Chemical Name Collect_Waste->Label_Container Store_Waste Store Waste in a Secure, Ventilated Area Label_Container->Store_Waste Arrange_Pickup Arrange for Pickup by a Licensed Waste Disposal Contractor Store_Waste->Arrange_Pickup

Caption: A logical workflow for the proper disposal of this compound waste.

Disposal Guidelines:
  • Do not dispose of this compound down the drain or in regular trash.

  • All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.

Quantitative Data

No specific occupational exposure limits for this compound have been established. All work should be conducted in a manner that minimizes potential exposure.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
CAS Number 161511-85-9
Appearance Information not consistently available.
GHS Classification Acute Toxicity 3 (Oral)[1]

Disclaimer: This guide is intended to provide essential safety and logistical information based on available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.